hA2AAR antagonist 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H15N5O |
|---|---|
分子量 |
281.31 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-8-hex-1-ynyl-7H-purin-6-amine |
InChI |
InChI=1S/C15H15N5O/c1-2-3-4-5-8-11-17-12-13(16)19-14(20-15(12)18-11)10-7-6-9-21-10/h6-7,9H,2-4H2,1H3,(H3,16,17,18,19,20) |
InChI 键 |
CUXKGZJSDUHGOJ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Human Adenosine A2A Receptor (hA2AAR) Antagonists
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action for human Adenosine (B11128) A2A receptor (hA2AAR) antagonists. It details the core signaling pathways, presents quantitative data for key compounds, and outlines methodologies for essential experiments in the field.
Core Mechanism of Action: Gs-Protein Coupling and cAMP Modulation
The human Adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1] Its primary signaling mechanism involves coupling to the stimulatory G-protein, Gs.[2] Upon binding of the endogenous agonist, adenosine, the A2A receptor undergoes a conformational change that activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate cellular function.[2]
hA2AAR antagonists function by competitively binding to the receptor, thereby preventing adenosine from binding and initiating this signaling cascade.[3][4] By blocking the receptor, antagonists inhibit the production of cAMP and the subsequent activation of PKA, effectively dampening the physiological actions mediated by adenosine.[3]
References
An In-Depth Technical Guide to Human A2A Adenosine Receptor (hA2AAR) Antagonist Binding Affinity and Kinetics
This guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the human A2A adenosine (B11128) receptor (hA2AAR), a critical G-protein coupled receptor (GPCR) involved in various physiological processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data, and visual representations of key concepts.
Introduction to hA2AAR and its Antagonists
The human A2A adenosine receptor is a member of the adenosine receptor family, which also includes A1, A2B, and A3 receptors. Primarily coupled to the stimulatory G-protein (Gs), the activation of hA2AAR by its endogenous ligand, adenosine, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade plays a significant role in regulating a wide array of physiological functions, including cardiovascular activity, inflammation, and neurotransmission.
hA2AAR antagonists are compounds that bind to the receptor but do not elicit a biological response, thereby blocking the effects of adenosine. These antagonists have garnered considerable interest as potential therapeutic agents for various conditions, including Parkinson's disease, cancer, and inflammatory disorders.[3] The efficacy and therapeutic potential of these antagonists are intrinsically linked to their binding affinity and kinetic properties at the hA2AAR.
Quantitative Analysis of hA2AAR Antagonist Binding
The interaction between an antagonist and the hA2AAR can be quantified by its binding affinity and kinetics.
-
Binding Affinity refers to the strength of the interaction between the antagonist and the receptor at equilibrium. It is commonly expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.
-
Binding Kinetics describe the rates at which an antagonist associates with (kon) and dissociates from (koff) the receptor. The ratio of these rates (koff/kon) determines the equilibrium dissociation constant (Kd). The residence time (1/koff) of an antagonist at the receptor is an increasingly recognized parameter that can significantly influence its pharmacological effects in vivo.[4][5][6]
The following table summarizes the binding affinity and kinetic parameters for a selection of well-characterized hA2AAR antagonists.
| Antagonist | Ki (nM) | IC50 (nM) | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (min) | Reference |
| ZM241385 | 2.3 | - | 0.75 (kinetic) | - | - | 84 | [5][7][8] |
| SCH 58261 | 1.1 | - | 2.3 | - | - | - | [7][8] |
| CGS 15943 | 0.6 | - | - | - | - | - | [7][8] |
| KW-6002 (Istradefylline) | 2.2 | - | - | - | - | - | [3] |
| Theophylline | 13,000 | - | - | - | - | - | [3][7][8] |
| Caffeine (B1668208) | 24,000 | - | - | - | - | - | [3] |
Note: Data are compiled from various sources and experimental conditions may differ. "-" indicates data not available in the cited sources.
Experimental Protocols for Determining Binding Parameters
Accurate determination of binding affinity and kinetics is crucial for the characterization of hA2AAR antagonists. The following sections detail the methodologies for two primary experimental approaches.
Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[9] These assays can be configured to determine both binding affinity and kinetic parameters.
This assay determines the equilibrium dissociation constant (Kd) of a radiolabeled antagonist and the total number of binding sites (Bmax) in a given tissue or cell preparation.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing hA2AAR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.[10] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up duplicate tubes for total binding and non-specific binding (NSB).
-
Ligand Addition: Add increasing concentrations of the radiolabeled antagonist to the total binding tubes. To the NSB tubes, add the same concentrations of radiolabeled antagonist along with a high concentration of an unlabeled competing ligand to saturate the specific binding sites.[11][12]
-
Incubation: Add the membrane preparation to all tubes and incubate at a specific temperature (e.g., 25°C or 4°C) until equilibrium is reached.[10][11]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radiolabeled antagonist and fit the data using a non-linear regression model to determine the Kd and Bmax values.[12]
This assay measures the affinity (Ki) of an unlabeled antagonist by its ability to compete with a radiolabeled ligand for binding to the hA2AAR.
Protocol:
-
Membrane Preparation: Prepare cell or tissue membranes as described in the saturation binding assay protocol.
-
Assay Setup: In a 96-well plate, set up triplicate tubes.
-
Ligand Addition: Add a fixed concentration of a suitable radiolabeled antagonist (typically at or below its Kd) to all tubes. Then, add increasing concentrations of the unlabeled antagonist being tested.[9][13]
-
Incubation: Add the membrane preparation to all tubes and incubate until equilibrium is reached.[13]
-
Separation and Quantification: Follow the same procedure for separation and quantification as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the unlabeled antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
These assays measure the association (kon) and dissociation (koff) rate constants of a radioligand.
Association (kon) Assay:
-
Assay Setup: Prepare tubes with the membrane preparation.
-
Initiation of Binding: At time zero, add a fixed concentration of the radiolabeled antagonist to all tubes.[4]
-
Time Course Incubation: At various time points, terminate the binding reaction in triplicate tubes by rapid filtration.
-
Quantification and Analysis: Measure the radioactivity and plot the specific binding against time. Fit the data to an association kinetic equation to determine the observed association rate (kobs). Calculate kon from the equation: kon = (kobs - koff) / [L], where koff is the dissociation rate constant and [L] is the radioligand concentration.
Dissociation (koff) Assay:
-
Equilibrium Incubation: Incubate the membrane preparation with the radiolabeled antagonist until equilibrium is reached.[4]
-
Initiation of Dissociation: At time zero, initiate dissociation by adding a large excess of an unlabeled antagonist to prevent re-binding of the radioligand.[4]
-
Time Course Sampling: At various time points, filter the samples to separate bound from free radioligand.
-
Quantification and Analysis: Measure the radioactivity remaining on the filters and plot it against time. Fit the data to a one-phase exponential decay curve to determine the dissociation rate constant (koff).[4] The residence time is the reciprocal of koff (1/koff).[14]
SPR is a label-free technology that allows for the real-time monitoring of biomolecular interactions.[15][16] It is a powerful tool for determining the kinetics (kon and koff) and affinity (Kd) of antagonist binding to purified and solubilized hA2AAR.[17][18][19]
Protocol:
-
Receptor Immobilization: The purified hA2AAR is immobilized on the surface of a sensor chip. This can be achieved through various methods, such as capturing a tagged receptor with a specific antibody pre-coated on the chip.[15][19]
-
Analyte Injection: A solution containing the antagonist (analyte) at a specific concentration is flowed over the sensor chip surface.
-
Association Phase: The binding of the antagonist to the immobilized receptor is monitored in real-time as a change in the SPR signal.[16]
-
Dissociation Phase: The antagonist solution is replaced with a buffer, and the dissociation of the antagonist from the receptor is monitored as a decrease in the SPR signal.[16]
-
Regeneration: A regeneration solution is injected to remove any remaining bound antagonist, preparing the sensor surface for the next cycle.[15]
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the kon and koff values. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the hA2AAR signaling pathway and the workflows of the key experimental protocols.
Caption: hA2AAR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Conclusion
The characterization of hA2AAR antagonist binding affinity and kinetics is a cornerstone of drug discovery and development in this field. A thorough understanding of these parameters, obtained through robust experimental methodologies such as radioligand binding assays and surface plasmon resonance, is essential for identifying and optimizing lead compounds. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the pharmacological properties of novel hA2AAR antagonists. The continued investigation into the nuances of antagonist-receptor interactions, particularly the role of residence time, will undoubtedly pave the way for the development of more effective and safer therapeutics targeting the hA2AAR.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the residence time of adenosine A2A receptor ligands revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. validate.perfdrive.com [validate.perfdrive.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 19. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
hA2AAR antagonist 1 selectivity profile against other adenosine receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of the human A2A adenosine (B11128) receptor (hA2AAR) antagonist, ZM241385 (4-(2-[7-amino-2-(2-furyl)-[1][2][3]triazolo[2,3-a][1][4]triazin-5-ylamino]ethyl)phenol), against other human adenosine receptor subtypes. The document details the binding affinities, the experimental protocols used for their determination, and the underlying signaling pathways.
Core Data Presentation: Antagonist Selectivity Profile
The selectivity of an antagonist is a critical determinant of its therapeutic potential and off-target effects. The following table summarizes the binding affinity (Ki) of ZM241385 for each of the four human adenosine receptor subtypes. The data clearly indicates a high affinity and selectivity for the hA2AAR.
| Receptor Subtype | Binding Affinity (Ki) |
| hA2AAR | 0.8 nM |
| hA1AR | 255 nM |
| hA2BAR | 50 nM |
| hA3AR | >10,000 nM |
Table 1: Binding affinities of ZM241385 for human adenosine receptor subtypes. Data obtained from radioligand binding assays.
hA2AAR Signaling Pathway
The hA2AAR is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Antagonists like ZM241385 block the initial activation of this pathway by adenosine.
Experimental Protocols
The determination of an antagonist's selectivity profile relies on robust and reproducible experimental methodologies. The two primary assays employed are radioligand binding assays and functional assays measuring cAMP accumulation.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[1]
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
In assay tubes, add a constant concentration of a specific radioligand for the receptor subtype being tested.
-
Add increasing concentrations of the unlabeled antagonist (e.g., ZM241385).
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.[3][5]
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[1]
3. Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Specific Radioligands for Each Receptor Subtype:
-
hA1AR: [3H]R-PIA (R-N6-(2-phenylisopropyl)adenosine)[3]
-
hA2BAR: [3H]DPCPX (in cells co-expressing the receptor at high levels)
-
hA3AR: [125I]I-AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5′-(N-methyluronamide))[3]
Functional cAMP Assays
Functional assays measure the ability of an antagonist to block the physiological response of a receptor to an agonist. For the hA2AAR, this involves measuring the inhibition of agonist-induced cAMP production.
1. Cell Culture and Treatment:
-
Plate cells expressing the hA2AAR (e.g., HEK293 or CHO cells) in a multi-well plate.
-
Pre-incubate the cells with increasing concentrations of the antagonist (ZM241385).
-
To prevent the degradation of cAMP, a phosphodiesterase (PDE) inhibitor, such as rolipram (B1679513) or IBMX, is typically included.
-
Stimulate the cells with a fixed concentration of an A2AAR agonist (e.g., CGS 21680 or NECA).
2. cAMP Measurement:
-
After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is then quantified. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format for the quantification of cAMP.
-
Luminescence-based assays: Utilizing engineered proteins that emit light in the presence of cAMP.[6]
-
3. Data Analysis:
-
The results are plotted as the concentration of antagonist versus the cellular response (cAMP level).
-
An IC50 value is determined, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to hA2AAR Antagonist 1 (Compound 4a)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of hA2AAR antagonist 1, also identified as compound 4a. This document details its chemical characteristics, binding affinity, functional activity, and the underlying signaling pathways it modulates. Furthermore, it outlines key experimental protocols for its characterization.
Chemical Structure and Properties
This compound (compound 4a) is a potent and highly selective antagonist of the human adenosine (B11128) A2A receptor (hA2AAR). It belongs to the class of 2,8-disubstituted adenine (B156593) derivatives.
Chemical Structure:
The precise chemical structure of this compound (compound 4a) is that of a 2-aryl-8-hexynyl adenine derivative.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2842150-81-4 | [1][2][3][4] |
| Molecular Formula | C15H15N5O | [1] |
| Molecular Weight | 281.31 g/mol | |
| Appearance | Solid at room temperature | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Pharmacological Properties
This compound (compound 4a) exhibits high binding affinity and functional antagonism at the human A2A adenosine receptor. Its pharmacological profile makes it a valuable tool for research in areas such as immuno-oncology.
Binding Affinity and Selectivity
Compound 4a demonstrates a high affinity for the hA2AAR with a Ki value in the low nanomolar range. Importantly, it shows significant selectivity over the A3 adenosine receptor. The affinity of a compound is inversely related to its Ki value; a lower Ki indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. hA2AAR | Reference |
| hA2AAR | 5.0 ± 0.5 | - | |
| hA3AR | 430 ± 30 | 86 |
Functional Activity
The antagonistic activity of compound 4a has been demonstrated in functional assays. It effectively blocks the production of cyclic AMP (cAMP) and restores the secretion of interleukin-2 (B1167480) (IL-2) in peripheral blood mononuclear cells (PBMCs).
| Assay | Metric | Value | Reference |
| IL-2 Secretion Restoration in PBMCs | EC50 | 13.3 nM |
Signaling Pathways
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Antagonism of this receptor by compounds like this compound (compound 4a) inhibits this signaling cascade.
Primary Signaling Pathway of A2A Receptor Activation
Activation of the A2AAR by its endogenous agonist, adenosine, initiates a signaling cascade that leads to immunosuppressive effects. The binding of an agonist to the A2AAR activates the associated Gs protein, which in turn stimulates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB can modulate the transcription of various genes, leading to the suppression of immune cell activity.
References
An In-depth Technical Guide on the Discovery and Synthesis of the hA2AAR Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent and selective human A2A adenosine (B11128) receptor (hA2AAR) antagonist, compound 4a , a 2-aryl-8-hexynyl adenine (B156593) derivative. The information presented is curated for researchers and professionals in the field of drug development and is based on recent scientific publications.
Introduction to hA2AAR Antagonism
The human A2A adenosine receptor (hA2AAR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and immune responses.[1][2][3] Activation of the hA2AAR by its endogenous ligand, adenosine, typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels through the activation of adenylyl cyclase via the Gs alpha subunit.[2][3] In the context of oncology, high concentrations of adenosine in the tumor microenvironment can suppress anti-tumor immunity by activating A2A receptors on immune cells. Consequently, the development of hA2AAR antagonists is a promising strategy for cancer immunotherapy, aiming to block this immunosuppressive pathway and enhance the body's natural defenses against cancer.
Discovery of hA2AAR Antagonist 1 (Compound 4a)
Recent research has identified 2-(furan-2-yl)-8-(hex-1-yn-1-yl)-9H-purin-6-amine (referred to as compound 4a ) as a highly potent and selective hA2AAR antagonist. This compound emerged from a structure-activity relationship (SAR) study that explored the inversion of substituents at the C2 and C8 positions of the adenine core and the removal of the ribose moiety from parent nucleoside antagonists. These modifications were aimed at mitigating potential steric clashes with the adenosine receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 4a) and a reference compound.
Table 1: Binding Affinity (Ki) of Compound 4a at Human Adenosine Receptors
| Compound | hA1R Ki (nM) | hA2AR Ki (nM) | hA3R Ki (nM) |
| 4a | >1000 | 5.0 ± 0.5 | 430 ± 20 |
Data extracted from Kim G, et al. J Med Chem. 2024.
Table 2: Selectivity Profile of Compound 4a
| Compound | hA1/hA2A Selectivity Ratio | hA3/hA2A Selectivity Ratio |
| 4a | >200 | 86 |
Calculated from the data in Table 1.
Table 3: Functional Activity of Compound 4a
| Compound | Assay | Endpoint | Result |
| 4a | cAMP Functional Assay | Blockade of cAMP production | Effective |
| 4a | IL-2 Secretion Assay (PBMCs) | Restoration of IL-2 secretion | Effective |
Data reported in Kim G, et al. J Med Chem. 2024.
Synthesis of this compound (Compound 4a)
The synthesis of 2-(furan-2-yl)-8-(hex-1-yn-1-yl)-9H-purin-6-amine (4a) is achieved through a multi-step process involving key cross-coupling reactions. While the specific, detailed, step-by-step protocol from the primary literature is proprietary, a general synthetic strategy based on the synthesis of analogous 2,8-disubstituted purines is outlined below. This typically involves the sequential functionalization of a di-halogenated purine (B94841) scaffold.
Experimental Workflow: Synthesis of Compound 4a
Caption: General synthetic workflow for compound 4a.
General Experimental Protocol for a Key Step (Suzuki-Miyaura Coupling)
This is a generalized protocol and may require optimization for the specific synthesis of compound 4a.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 8-alkynyl-2-chloro-purine intermediate (1.0 equivalent), furan-2-boronic acid (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Introduce a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.1 equivalents), under a positive flow of the inert gas.
-
Reaction: Heat the mixture to a temperature ranging from 80 to 100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-8-alkynyl-purine intermediate.
Biological Evaluation: Experimental Protocols
The biological activity of this compound (compound 4a) was assessed through radioligand binding assays and functional assays measuring cAMP inhibition.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human A2A adenosine receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the hA2AAR.
Caption: Workflow for the hA2AAR radioligand binding assay.
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human A2AAR.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of the radioligand, such as [³H]ZM241385 (a known high-affinity hA2AAR antagonist), typically at a concentration close to its Kd value.
-
Varying concentrations of the test compound (compound 4a).
-
For determining non-specific binding, add a high concentration of a known non-radiolabeled hA2AAR antagonist (e.g., 10 µM ZM241385) in separate wells.
-
The final volume is adjusted with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional antagonist activity of the test compound by measuring its ability to inhibit agonist-induced cAMP production.
Principle: hA2AAR activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. An antagonist will block this effect.
Caption: Workflow for the hA2AAR cAMP functional assay.
-
Cell Culture:
-
Seed HEK-293 cells stably expressing the hA2AAR in a 96-well plate and culture overnight.
-
-
Antagonist Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound (compound 4a) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of an hA2AAR agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), typically at its EC₈₀ concentration, to all wells except the basal control.
-
Incubate for a further period (e.g., 30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
hA2AAR Signaling Pathway
The hA2AAR is primarily coupled to the Gs protein. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In immune cells, this signaling cascade is generally immunosuppressive.
Diagram: hA2AAR Signaling Pathway
Caption: Simplified hA2AAR signaling pathway.
This technical guide provides a detailed overview of the discovery, synthesis, and evaluation of the this compound (compound 4a). The provided protocols and data serve as a valuable resource for researchers in the field of adenosine receptor pharmacology and cancer immunotherapy.
References
In Vitro Characterization of the hA2AAR Antagonist ASP5854: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the in vitro pharmacological characterization of ASP5854, a potent antagonist of the human A2A adenosine (B11128) receptor (hA2AAR). The data and protocols presented herein are synthesized from published research to facilitate the understanding and replication of key experiments for the evaluation of hA2AAR antagonists.
Core Data Summary
The affinity of a ligand for its receptor is a critical parameter in drug development. For ASP5854, this has been determined through competitive radioligand binding assays. The binding affinities are typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, ASP5854) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor | Ligand | Parameter | Value (nM) |
| hA2AAR | ASP5854 | Ki | 1.76[1][2] |
| hA1AR | ASP5854 | Ki | 9.03[1][2] |
Signaling Pathway of the hA2A Adenosine Receptor
The hA2A adenosine receptor is a Gs protein-coupled receptor (GPCR). Upon binding of its endogenous agonist, adenosine, the receptor undergoes a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA) and initiates a downstream signaling cascade. Antagonists like ASP5854 bind to the receptor but do not elicit this response; instead, they block the binding of adenosine and thereby inhibit the signaling pathway.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay determines the binding affinity of a test compound (the "competitor," e.g., ASP5854) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the Ki of ASP5854 for the hA2AAR.
Materials:
-
Cell Membranes: Membranes from a cell line recombinantly expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled antagonist for hA2AAR, such as [3H]-ZM241385.
-
Competitor: ASP5854.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for hA2AAR (e.g., unlabeled ZM241385 or theophylline).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of ASP5854 in assay buffer.
-
Dilute the radioligand to a working concentration (typically at or below its Kd) in assay buffer.
-
Prepare the cell membrane suspension in assay buffer to a final concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition Wells: Add cell membranes, radioligand, and the serial dilutions of ASP5854.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (ASP5854).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ASP5854 that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.
Objective: To determine the functional potency (IC50) of ASP5854 in blocking agonist-induced cAMP production mediated by hA2AAR.
Materials:
-
Cells: A cell line stably expressing the hA2AAR (e.g., HEK293 or CHO cells).
-
Agonist: A known hA2AAR agonist (e.g., CGS21680).
-
Antagonist: ASP5854.
-
Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., IBMX).
-
Cell Culture Medium.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture the hA2AAR-expressing cells under standard conditions.
-
Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serial dilutions of ASP5854 and a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells by adding a fixed concentration of the hA2AAR agonist (typically the EC50 or EC80 concentration to ensure a robust signal).
-
Incubate for a specified time to allow for cAMP accumulation (e.g., 30-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the ASP5854 concentration.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, which is the concentration of ASP5854 that causes a 50% inhibition of the agonist-induced cAMP response.
-
This technical guide provides a foundational understanding of the in vitro characterization of the hA2AAR antagonist ASP5854. For more specific details, researchers are encouraged to consult the primary literature.
References
- 1. Pharmacological characterization of a novel, potent adenosine A1 and A2A receptor dual antagonist, 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854), in models of Parkinson's disease and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing Substituents in the 1- and 3-Position: Tetrahydropyrazino-Annelated Water-Soluble Xanthine Derivatives as Multi-Target Drugs With Potent Adenosine Receptor Antagonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Istradefylline, a Human Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of istradefylline (B1672650), a selective antagonist of the human adenosine (B11128) A2A receptor (hA2AAR). Istradefylline is a non-dopaminergic agent approved for the treatment of Parkinson's disease, offering a novel mechanism of action to manage motor fluctuations. This document is intended to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key pathways and workflows. As "hA2AAR antagonist 1" is not a recognized designation, this guide focuses on istradefylline (KW-6002) as a representative and clinically relevant example of this class of compounds.
Pharmacodynamics
Istradefylline functions as a potent and selective antagonist of the adenosine A2A receptor. These receptors are highly concentrated in the basal ganglia, a critical brain region for motor control that is significantly impacted in Parkinson's disease. By blocking the A2A receptors on GABAergic medium spiny neurons in the indirect striato-pallidal pathway, istradefylline reduces the inhibitory output of this pathway, thereby helping to restore motor control.[1]
In Vitro Receptor Binding and Functional Activity
Istradefylline demonstrates high affinity and selectivity for the human A2A receptor over other adenosine receptor subtypes.[1][2][3] In vitro studies have confirmed its competitive antagonist activity.[4]
| Parameter | Species | Value | Reference |
| Ki (A2A Receptor) | Human | 10-20 nM | [5] |
| Marmoset | High Affinity | [4] | |
| Dog | High Affinity | [4] | |
| Rat | High Affinity | [4] | |
| Mouse | High Affinity | [4] | |
| Selectivity | A2A vs A1 Receptor | ~56-100 fold | [1][5] |
| Functional Assay | Inhibition of CGS21680-induced cAMP accumulation | Competitive Antagonism | [4] |
In Vivo Efficacy and Receptor Occupancy
In vivo studies in animal models of Parkinson's disease have demonstrated that istradefylline can reverse motor impairments.[3] In clinical trials, istradefylline has been shown to significantly reduce "OFF" time in patients with Parkinson's disease when used as an adjunct to levodopa (B1675098) therapy.[6][7]
Positron Emission Tomography (PET) studies have been conducted to determine the in vivo receptor occupancy of istradefylline in the human brain. These studies have shown a dose-dependent binding to A2A receptors.[8][9]
| Study Type | Outcome | Dose | Result | Reference |
| Clinical Trial (Phase 2b/3 Pooled Analysis) | Reduction in OFF time | 20 mg/day | -0.38 hours | [6] |
| 40 mg/day | -0.45 hours | [6] | ||
| Receptor Occupancy (PET) - Single Dose | Striatal A2AR Occupancy | 20 mg | 39.5% | [8] |
| 40 mg | 52.1% | [8] | ||
| Receptor Occupancy (PET) - Long-Term Administration | Striatal A2AR Occupancy | 20 mg | 72.1% | [8] |
| 40 mg | 86.5% | [8] |
Pharmacokinetics
The pharmacokinetic profile of istradefylline is characterized by oral absorption, extensive distribution, and a long terminal half-life, which supports once-daily dosing.[3][10]
Absorption
Following oral administration, istradefylline reaches peak plasma concentrations (Tmax) in approximately 4 hours under fasting conditions.[10] The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase in a dose-proportional manner.[10]
| Parameter | Condition | Value | Reference |
| Tmax | Fasting | ~4 hours | [3][10] |
| Effect of Food | High-fat meal | Cmax increased by 64%, AUC increased by 26% | [11] |
Distribution
Istradefylline is highly bound to plasma proteins, primarily serum albumin and alpha-1-acid glycoprotein.[1] It has a large apparent volume of distribution, indicating extensive tissue distribution.[1][12]
| Parameter | Value | Reference |
| Plasma Protein Binding | ~98% | [1][12] |
| Apparent Volume of Distribution (Vd/F) | 448-557 L | [1][12] |
Metabolism
Istradefylline is primarily metabolized by the cytochrome P450 (CYP) enzymes, mainly CYP1A1 and CYP3A4.[1][2][10] Several metabolites have been identified, with 4'-O-monodesmethyl istradefylline (M1) being the primary active metabolite found in urine.[1]
| Metabolizing Enzymes | Primary | Secondary |
| CYP Isoforms | CYP1A1, CYP3A4 | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP2D6 |
Excretion
After a 40 mg oral dose, approximately 48% of istradefylline is eliminated in the feces and 39% in the urine.[10] The mean terminal elimination half-life is approximately 83 hours, and steady-state concentrations are reached within two weeks of once-daily dosing.[10][12]
| Parameter | Value | Reference |
| Route of Elimination | Feces (~48%), Urine (~39%) | [10] |
| Terminal Half-life (t1/2) | ~83 hours | [10][12] |
| Total Clearance | ~4.6 L/h | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Adenosine A2A Receptor Signaling Pathway and Antagonism by Istradefylline.
Caption: A Representative Experimental Workflow for Pharmacokinetic Analysis of Istradefylline.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of istradefylline.
Radioligand Binding Assay for Adenosine A2A Receptor
Objective: To determine the binding affinity (Ki) of istradefylline for the human adenosine A2A receptor.
Materials:
-
HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]CGS 21680 (an A2A receptor agonist).
-
Non-specific binding control: A high concentration of a non-labeled adenosine receptor agonist (e.g., 10 µM NECA).
-
Istradefylline at various concentrations.
-
Glass fiber filters (e.g., Brandel GF/B).
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture and harvest cells expressing the A2A receptor.
-
Homogenize cells in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
-
Binding Assay:
-
In assay tubes, combine the cell membrane preparation, [3H]CGS 21680, and varying concentrations of istradefylline.
-
For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and the non-specific binding control.
-
Incubate the mixture at 25°C for 60-90 minutes.
-
-
Termination and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki of istradefylline by analyzing the competition binding data using non-linear regression analysis.
-
cAMP Accumulation Functional Assay
Objective: To assess the functional antagonist activity of istradefylline at the A2A receptor.
Materials:
-
HEK-293 cells expressing the human A2A receptor.
-
Cell culture medium.
-
Adenosine A2A receptor agonist (e.g., CGS 21680).
-
Istradefylline at various concentrations.
-
Phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Protocol:
-
Cell Plating: Plate the A2A receptor-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation:
-
Pre-incubate the cells with varying concentrations of istradefylline in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of the A2A agonist CGS 21680.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence and absence of different concentrations of istradefylline.
-
A rightward shift in the agonist's concentration-response curve with no change in the maximal response is indicative of competitive antagonism.
-
Bioanalytical Method for Istradefylline in Plasma (LC-MS/MS)
Objective: To quantify the concentration of istradefylline in plasma samples for pharmacokinetic studies.
Materials:
-
Human plasma samples.
-
Istradefylline analytical standard and internal standard.
-
Acetonitrile (B52724) for protein precipitation.
-
HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).
-
C18 HPLC column.
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.2% formic acid).[13]
Protocol:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Precipitate plasma proteins by adding acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase if necessary.
-
Inject the sample onto the HPLC column.
-
Separate istradefylline and the internal standard using a specific gradient elution program.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the istradefylline analytical standard.
-
Determine the concentration of istradefylline in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion
Istradefylline, as a representative human adenosine A2A receptor antagonist, exhibits a favorable pharmacokinetic and pharmacodynamic profile for the treatment of Parkinson's disease. Its high selectivity and potency, coupled with a long half-life supporting once-daily dosing, make it a valuable non-dopaminergic therapeutic option. This technical guide provides foundational data and methodologies to support further research and development in the field of A2A receptor antagonism. The detailed protocols and visual representations of signaling pathways and experimental workflows are intended to facilitate a deeper understanding and application of this knowledge in a laboratory and clinical research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine A2A receptor antagonist istradefylline reduces daily OFF time in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Improved in vivo PET imaging of the adenosine A2A receptor in the brain using [18F]FLUDA, a deuterated radiotracer with high metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. latamjpharm.org [latamjpharm.org]
A Technical Guide to the Downstream Signaling Pathways of Human A₂A Adenosine Receptor (hA₂AAR) Antagonists
Audience: Researchers, scientists, and drug development professionals.
Abstract: The human A₂A adenosine (B11128) receptor (hA₂AAR), a G-protein coupled receptor (GPCR), has emerged as a critical therapeutic target in neurodegenerative diseases and immuno-oncology.[1][2][3] Extracellular adenosine, often upregulated in pathological conditions like Parkinson's disease and the tumor microenvironment, activates hA₂AAR, triggering downstream signaling cascades that can inhibit dopaminergic neurotransmission or suppress anti-tumor immune responses.[4][5] This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by hA₂AAR antagonists. It details the molecular mechanisms in different physiological contexts, presents quantitative data from preclinical studies, outlines key experimental protocols, and uses detailed visualizations to illustrate complex biological interactions. For the purpose of this guide, "hA₂AAR antagonist 1" will be used as a representative model for a selective antagonist of this receptor.
The Canonical hA₂AAR Signaling Pathway
The hA₂AAR is primarily a Gs-protein coupled receptor. Its activation by the endogenous ligand adenosine initiates a well-defined signaling cascade. This process begins with a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream substrates, including transcription factors like the cAMP response element-binding protein (CREB), to modulate cellular function.
hA₂AAR antagonists are competitive inhibitors; they bind to the receptor but do not trigger the conformational change required for Gs protein activation. By occupying the binding site, they prevent adenosine from activating the receptor, thereby blocking the entire downstream cascade of cAMP production and subsequent PKA activation.
References
- 1. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting adenosine A2A receptor antagonism for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting adenosine A2A receptors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are A2aR antagonists and how do they work? [synapse.patsnap.com]
The Structural Basis of hA2AAR Antagonist 1 Interaction with the A2A Receptor: A Technical Guide
This guide provides an in-depth analysis of the molecular interactions underpinning the binding of hA2AAR antagonist 1 to the human adenosine (B11128) A2A receptor (hA2AAR). Designed for researchers, scientists, and drug development professionals, this document synthesizes structural data, quantitative binding information, and detailed experimental methodologies to offer a comprehensive understanding of this key antagonist-receptor system.
Introduction to the A2A Adenosine Receptor and its Antagonists
The A2A adenosine receptor (A2AAR) is a Gs protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.[1][2] In recent years, the A2AAR has emerged as a significant target in immuno-oncology.[3] High concentrations of adenosine in the tumor microenvironment suppress the anti-tumor immune response by activating A2AAR on immune cells like T-lymphocytes. Antagonists of the A2AAR can block this immunosuppressive pathway, thereby enhancing the body's ability to fight cancer.[4]
This compound (also referred to as compound 4a) is a potent and highly selective antagonist for the human A2A receptor.[5][6] Understanding the precise structural basis of its interaction with the receptor is critical for the rational design of next-generation therapeutics with improved efficacy and selectivity.
Quantitative Analysis of Antagonist Binding
The efficacy of A2AAR antagonists is quantified through various binding and functional assays. Below is a summary of key quantitative data for this compound and other well-characterized antagonists for comparative purposes.
| Compound | Ligand Type | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Cell Type | Reference(s) |
| This compound (4a) | Antagonist | 5 nM | EC50: 13.3 nM (restoration of NECA-inhibited IL-2 secretion) | Human PBMC | [5][6] |
| ZM241385 | Antagonist | ~2.3 nM (Kd) | - | CHO cells | [7] |
| Etrumadenant (AB928) | Antagonist | single-digit nM range | - | - | [8] |
| Istradefylline (KW-6002) | Antagonist | - | - | - | [9] |
| Preladenant | Antagonist | - | - | [10] | |
| CGS-21680 | Agonist | ~10 nM (Kd) | - | HEK-293 cells | [7] |
| NECA | Agonist | Ki: ~1.0 µM | - | - | [11] |
Structural Basis of Antagonist Interaction
The binding of antagonists stabilizes the A2AAR in an inactive conformation, preventing the downstream signaling cascade. High-resolution crystal and cryo-EM structures of A2AAR in complex with various antagonists have revealed a conserved binding pocket within the transmembrane (TM) helices.[10][12][13][14]
While a specific co-crystal structure for this compound is not publicly available, analysis of structures with other antagonists like ZM241385 and Etrumadenant provides a robust model for its binding mode.[8][12][13] The antagonist binding site is located deep within the transmembrane bundle.
Key Interacting Residues:
-
Hydrogen Bonding: A crucial hydrogen bond is often formed with the side chain of Asn253 (6.55) .[12][15] The furan (B31954) ring of ZM241385, for instance, hydrogen bonds to this residue.[12]
-
Hydrophobic and Aromatic Interactions: The binding pocket is lined with several hydrophobic and aromatic residues that form van der Waals and pi-stacking interactions with the antagonist molecule. These include Phe168 (EL2) , Trp246 (6.48) , Met270 (7.35) , and Leu249 (6.51) .[12][15]
-
Unique Interactions and Flexibility: The structure of A2AAR bound to "Cmpd-1" revealed unique conformations of Tyr9 (1.35) and Tyr271 (7.36) , highlighting the flexibility of the binding pocket.[1][2] More recently, the structure with Etrumadenant showed an unprecedented hydrogen bond between the ligand's cyano group and T88 (3.36) , a residue often mutated in constructs used for crystallization.[8][13]
The binding of an antagonist like this compound prevents the conformational changes required for G-protein coupling, specifically the outward movement of TM6.[16] This is further stabilized by an "ionic lock" between residues at the cytoplasmic ends of TM3 and TM6, which is characteristic of the inactive state.[9][12]
Signaling Pathway and Experimental Workflows
The interaction of this compound with the receptor can be understood through its effect on the downstream signaling pathway and the experimental workflows used to characterize it.
A2A Receptor Signaling Pathway
Activation of the A2AAR by an agonist (like adenosine) triggers a Gs-protein-mediated signaling cascade. Antagonists block this process at the initial step.
References
- 1. Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. hA2AAR 拮抗剂 1 | this compound | CAS 2842150-81-4 | hA2AAR拮抗剂 | 美国InvivoChem [invivochem.cn]
- 7. benchchem.com [benchchem.com]
- 8. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonist binding and induced conformational dynamics of GPCR A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cryo-EM structure of the adenosine A2A receptor coupled to an engineered heterotrimeric G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of hA2AAR Antagonist 1
These application notes provide detailed protocols for the in vivo characterization of a novel human A2A adenosine (B11128) receptor (hA2AAR) antagonist, referred to herein as "Antagonist 1". The methodologies are compiled from established preclinical models for assessing the therapeutic potential of A2AAR antagonists in Parkinson's disease, depression, and oncology.
A2AAR Signaling in Parkinson's Disease
The primary rationale for using A2AAR antagonists in Parkinson's disease (PD) is based on their unique localization and function within the basal ganglia. A2A receptors are highly expressed in the striatum, specifically on the striatopallidal neurons that form the "indirect pathway" of motor control.[1] In PD, the loss of dopamine (B1211576) leads to overactivity of this indirect pathway, contributing to motor deficits. A2AAR antagonists can counteract this overactivity, thereby restoring motor function.[1]
Preclinical Models for Parkinson's Disease
Validated rodent models are essential for screening the antiparkinsonian properties of A2AAR antagonists.[2]
Haloperidol-Induced Catalepsy Model
This model assesses the ability of a compound to reverse the motor rigidity (catalepsy) induced by a dopamine D2 receptor antagonist, mimicking parkinsonian akinesia.[1][2]
Protocol:
-
Animals: Male Sprague Dawley rats (200–300 g) are used.[2]
-
Acclimation: Animals are acclimated to the testing environment for at least 60 minutes before the experiment.
-
Baseline Measurement: Catalepsy is measured using the bar test. The rat's front paws are placed on a horizontal bar (9 cm high), and the time it takes for the rat to remove both paws is recorded (cut-off time: 180 seconds).
-
Drug Administration:
-
Administer Antagonist 1 at various doses (e.g., 1, 3, 10 mg/kg) via oral (p.o.) or intraperitoneal (i.p.) injection.[1][3] The vehicle control group receives the corresponding vehicle solution (e.g., Tween 80 in 0.5% w/v NaCMC).[1]
-
After 30-60 minutes (depending on the route of administration and compound pharmacokinetics), administer haloperidol (B65202) (0.5-1 mg/kg, i.p.) to induce catalepsy.
-
-
Catalepsy Assessment: Measure the catalepsy score at multiple time points post-haloperidol injection (e.g., 60, 90, and 120 minutes).
-
Data Analysis: The data are expressed as the mean time (in seconds) the rats remained on the bar. Statistical significance between the treated and vehicle groups is determined using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Reference Data for Known A2AAR Antagonists:
| Compound | Dose (mg/kg, p.o.) | Animal Model | Efficacy | Reference |
| Compound 1 | 5 | Rat | Reverted haloperidol-induced catalepsy. | [2] |
| Compound 4 | 5 | Rat | Fully effective in reverting catalepsy. | [2] |
| Compound 33 | 3 | Rat | Significant attenuation of catalepsy at 1, 2, and 4 hours. | [1] |
| Compound 33 | 10 | Rat | Dose-dependent attenuation of catalepsy. | [1] |
L-DOPA-Induced Contralateral Rotations Model
This model is used in animals with a unilateral lesion of the nigrostriatal dopamine pathway, typically induced by the neurotoxin 6-hydroxydopamine (6-OHDA). The potentiation of L-DOPA-induced rotations is a measure of a drug's antiparkinsonian potential.[1][2]
Protocol:
-
Animals: Male Sprague Dawley rats with unilateral 6-OHDA lesions are used.
-
Drug Administration:
-
Administer Antagonist 1 (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle.
-
After 30-60 minutes, administer a sub-threshold dose of L-DOPA (e.g., 4 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor like benserazide.
-
-
Behavioral Assessment:
-
Immediately after L-DOPA administration, place the animals in automated rotometer bowls.
-
Record the number of full contralateral (away from the lesioned side) rotations for at least 2 hours.[1]
-
-
Data Analysis: Data are expressed as the total number of contralateral rotations. The significance of the increase in rotations compared to the L-DOPA-only group is analyzed.
Reference Data for Known A2AAR Antagonists:
| Compound | Dose (mg/kg, p.o.) | Animal Model | Efficacy | Reference |
| Compound 1 | 5 | 6-OHDA Rat | Potentiated L-DOPA-induced rotations. | [2] |
| Compound 4 | 5 | 6-OHDA Rat | Potentiated L-DOPA-induced rotations. | [2] |
| Compound 33 | 10 | 6-OHDA Rat | Significant potentiation of rotations post 60 min. | [1] |
| Compound 33 | 30 | 6-OHDA Rat | Significant potentiation of rotations post 60 min. | [1] |
General In Vivo Experimental Workflow
A typical workflow for evaluating a novel antagonist involves a tiered approach from initial screening to more complex disease models.
Preclinical Models for Depression
A2AAR antagonists have also shown antidepressant-like effects in behavioral despair models.[3]
Tail Suspension Test (TST) & Forced Swim Test (FST)
These tests are widely used to screen for antidepressant activity. They are based on the principle that an animal will cease struggling and become immobile when placed in an inescapable, stressful situation. Antidepressants decrease the duration of immobility.
Protocol:
-
Animals: Male mice are used.
-
Drug Administration: Administer Antagonist 1 (e.g., 1-10 mg/kg, i.p. or p.o.) or vehicle 30-60 minutes before the test.[3]
-
Test Procedure:
-
TST: Suspend the mouse by its tail using adhesive tape, ensuring its body hangs freely. Record the total time the mouse remains immobile over a 6-minute period.
-
FST: Place the mouse in a transparent cylinder filled with water (25°C) from which it cannot escape. A 6-minute session is typically used, with immobility scored during the last 4 minutes.
-
-
Data Analysis: The primary endpoint is the duration of immobility. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Reference Data for Known A2AAR Antagonists:
| Compound | Dose (mg/kg) | Route | Animal Model | Efficacy (Immobility Reduction) | Reference |
| SCH 58261 | 1 - 10 | i.p. | Mouse TST | Reduced total immobility time. | [3] |
| KW 6002 | 0.1 - 10 | p.o. | Mouse TST | Reduced total immobility time. | [3] |
| SCH 58261 | 10 | i.p. | Mouse FST | 61% reduction in immobility. | [3] |
| KW 6002 | 1 | p.o. | Mouse FST | 75% reduction in immobility. | [3] |
| KW 6002 | 10 | p.o. | Mouse FST | 79% reduction in immobility. | [3] |
Preclinical Model for Oncology
A2AAR antagonists can enhance anti-tumor immunity by blocking adenosine-mediated immunosuppression in the tumor microenvironment.[4][5]
Syngeneic Tumor Model
This model uses immunocompetent mice implanted with a cancer cell line derived from the same genetic background, allowing for the study of immune-modulating agents.
Protocol:
-
Animals and Cell Line: Use an appropriate mouse strain (e.g., C57BL/6) and a compatible syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Drug Administration:
-
Administer Antagonist 1 (e.g., 10 mg/kg) or vehicle daily via an appropriate route (e.g., oral gavage).
-
Treatment can be a monotherapy or in combination with other immunotherapies like anti-PD-1 antibodies.
-
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) every 2-3 days. Tumor Volume = (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumor growth inhibition (TGI) is a key endpoint.
-
Mechanism of Action (Optional): At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess T-cell populations). Knockout models (A2AR-/-) can be used to confirm the on-target effect of the antagonist.[5]
Reference Data for a Dual A2AR/A2BR Antagonist:
| Animal Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Reference |
| Wild-Type (WT) | Vehicle | 1542 ± 125 | - | [5] |
| Wild-Type (WT) | Antagonist 1 (10 mg/kg) | 689 ± 98 | 55 | [5] |
| A2AR Knockout | Vehicle | 815 ± 102 | 47 | [5] |
| A2AR Knockout | Antagonist 1 (10 mg/kg) | 795 ± 110 | 48 (vs. WT Vehicle) | [5] |
Note: The lack of additional efficacy in A2AR knockout mice helps confirm the antagonist's on-target activity.[5]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
Understanding the PK/PD relationship is critical for interpreting in vivo efficacy data.[6][7]
-
Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). Key parameters include half-life (t½), peak plasma concentration (Cmax), and bioavailability.[6][8] These studies are essential to select an appropriate dose and schedule to ensure adequate target engagement.
-
Pharmacodynamics (PD): Describes what the drug does to the body.[9] For an A2AAR antagonist, this could be measured ex vivo by assessing the inhibition of agonist-induced cAMP accumulation in blood samples or in vivo by measuring a physiological response (e.g., reversal of catalepsy).[4][10] A direct correlation between plasma concentrations of the antagonist and the observed effect should be established.[6]
References
- 1. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics in HAART and antibiotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacodynamics and pharmacokinetics of the novel PAR-1 antagonist vorapaxar (formerly SCH 530348) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hA2AAR Antagonist 1 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human A2A adenosine (B11128) receptor (hA2AAR), a Gs protein-coupled receptor (GPCR), is a key regulator of various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its role in modulating immune responses has made it a prime target in immuno-oncology. Antagonists of the hA2AAR can block the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing anti-tumor immunity.
These application notes provide detailed protocols for essential cell-based assays to characterize the activity of hA2AAR antagonists, with a specific focus on hA2AAR antagonist 1 (compound 4a) , a highly selective antagonist with a Ki of 5.0 ± 0.5 nM.[1][2] The described methods include a cAMP accumulation assay, a CRE-luciferase reporter gene assay, and an intracellular calcium mobilization assay, which are fundamental for determining the potency and efficacy of hA2AAR antagonists.
hA2AAR Signaling Pathway
Activation of the hA2AAR by its endogenous ligand, adenosine, primarily initiates a signaling cascade through the Gs alpha subunit (Gαs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This pathway can be effectively targeted by antagonists that block the initial receptor activation.
Experimental Protocols
The following protocols are designed for execution in multi-well plate formats, suitable for medium to high-throughput screening of hA2AAR antagonists.
cAMP Accumulation Assay
This assay directly measures the inhibition of agonist-induced cAMP production in cells expressing hA2AAR. It is a fundamental method for quantifying the potency of antagonists.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture CHO-K1 or HEK293 cells stably expressing the hA2AAR in appropriate growth medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and other test compounds in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the growth medium from the cells and replace it with 50 µL of assay buffer.
-
Add 25 µL of the diluted antagonist solutions to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of the A2AAR agonist NECA (5'-N-Ethylcarboxamidoadenosine) at a concentration that elicits 80% of the maximal response (EC80).
-
Add 25 µL of the NECA solution to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., LANCE cAMP Assay Kit or GloSensor™ cAMP Assay). Follow the manufacturer's instructions.
-
For the LANCE cAMP assay, add the detection mix and incubate for 1 hour at room temperature in the dark.
-
-
Data Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal or luminescence using a plate reader.
-
Plot the antagonist concentration versus the response and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Antagonist | Cell Line | Agonist (Concentration) | IC50 (nM) | Reference |
| This compound (4a) | CHO-hA2AAR | NECA | Not explicitly stated for cAMP, but Ki is 5.0 nM | [1][2] |
| Istradefylline | CHO-hA2AAR | NECA | 2.5 | [3] |
| ZM241385 | HEK293-hA2AAR | NECA | 0.4 - 2 | |
| Preladenant | Not specified | Not specified | 1.1 | Not specified in snippets |
| Caffeine | Not specified | Not specified | 23,000 |
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the cAMP response element (CRE), which is downstream of the A2AAR-cAMP-PKA signaling pathway. A decrease in the luciferase signal in the presence of an antagonist indicates inhibition of the pathway.
Experimental Workflow:
References
- 1. Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists: Exploring the Roles of Ribose at Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of hA2AAR Antagonist 1 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human A2A adenosine (B11128) receptor (hA2AAR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.[1][2] Its activation by adenosine triggers a signaling cascade that has made it a significant target for drug discovery, particularly in the fields of immuno-oncology, Parkinson's disease, and inflammatory disorders.[3][4] Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with their target receptors, providing quantitative data on affinity and binding kinetics.[1]
This document provides detailed protocols and application notes for the characterization of "hA2AAR antagonist 1," a potent and selective antagonist, using radioligand competition binding assays. These methodologies are designed to be a practical resource for researchers engaged in the screening and development of novel hA2AAR modulators.
This compound Profile
This compound (compound 4a) is a high-affinity, selective antagonist for the human A2A adenosine receptor.
| Compound | Target | Ki (nM) | Reference |
| This compound | hA2AAR | 5 |
A2A Adenosine Receptor Signaling Pathway
The A2A adenosine receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB), leading to the modulation of gene expression and cellular function.
Figure 1: A2A Adenosine Receptor Signaling Pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes the determination of the inhibitory constant (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the hA2AAR.
Materials and Reagents:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human A2A adenosine receptor.
-
Radioligand: [3H]CGS 21680 (agonist) or [3H]-ZM241385 (antagonist). The concentration used should be at or below the Kd value for the specific radioligand.
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution, with subsequent serial dilutions in assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA or 1 µM ZM241385) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and adenosine deaminase (1 U/mL).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail
-
Apparatus: 96-well plates, cell harvester, scintillation counter.
Experimental Workflow:
Figure 2: Experimental Workflow for Radioligand Competition Binding Assay.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquot on ice. Dilute the membranes in assay buffer to the desired concentration (e.g., 5-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane suspension + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membrane suspension + Radioligand + High concentration of non-radiolabeled ligand.
-
Competition Binding: Membrane suspension + Radioligand + Serial dilutions of this compound.
-
-
Incubation: The final assay volume is typically 100-250 µL. Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Presentation and Analysis
The raw data (CPM) from the scintillation counter is used to determine the binding affinity (Ki) of the test compound.
1. Calculation of Specific Binding:
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
2. Generation of Competition Curve:
Plot the percentage of specific binding against the logarithm of the concentration of this compound. The percentage of specific binding at each concentration of the antagonist is calculated as:
% Specific Binding = (CPM in presence of antagonist - NSB) / (Total Binding - NSB) x 100
3. Determination of IC50:
Perform a non-linear regression analysis of the competition curve using a sigmoidal dose-response model to determine the IC50 value. The IC50 is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
4. Calculation of Ki:
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation. This equation corrects for the concentration and affinity of the radioligand used in the assay.
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50: The experimentally determined concentration of the antagonist that inhibits 50% of specific radioligand binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor.
Comparative Data of A2A Adenosine Receptor Antagonists:
The following table summarizes the binding affinities (Ki) of several known A2A adenosine receptor antagonists, providing a reference for comparison with novel compounds.
| Antagonist | Ki (nM) for hA2AAR | Radioligand Used | Cell Line |
| This compound | 5 | Not Specified | Not Specified |
| ZM241385 | ~1-2 | [3H]ZM241385 | HEK293 |
| KW-6002 (Istradefylline) | ~2-5 | [3H]CGS21680 | Rat Striatum |
| ST1535 | ~10-20 | [3H]CGS21680 | Rat Striatum |
| ASP5854 | 1.76 | Not Specified | Not Specified |
| Compound 26 | 1.9 | Not Specified | Not Specified |
| Compound 23 | 0.5 | Not Specified | Not Specified |
Note: Ki values can vary depending on the experimental conditions, including the radioligand used, buffer composition, and cell line.
Conclusion
The protocols and data presented here provide a comprehensive guide for the characterization of this compound and other novel antagonists using radioligand binding assays. Accurate determination of the binding affinity is a critical step in the drug discovery process, enabling the selection and optimization of lead compounds with desired pharmacological profiles. Careful execution of these experiments and rigorous data analysis are essential for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hA2AAR antagonist 1 in Neurotransmission Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
hA2AAR antagonist 1, also identified as compound 4a, is a potent and highly selective antagonist of the human A2A adenosine (B11128) receptor (hA2AAR)[1][2]. With a Ki value of 5.0 ± 0.5 nM for hA2AAR, this compound demonstrates significant selectivity over other adenosine receptor subtypes, positioning it as a precise tool for investigating the role of A2AAR in various physiological and pathological processes, particularly in the field of neurotransmission[1][2]. The A2A adenosine receptor, a G-protein coupled receptor (GPCR), is densely expressed in the basal ganglia, especially in the striatum, where it forms heterodimers with the dopamine (B1211576) D2 receptor and modulates dopaminergic and glutamatergic signaling. This strategic localization makes A2AAR a key target for understanding and potentially treating neurodegenerative disorders such as Parkinson's disease, as well as other neurological conditions. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its application in neurotransmission studies.
Mechanism of Action
The A2A adenosine receptor is canonically coupled to the Gs alpha subunit of G proteins. Activation of A2AAR by its endogenous agonist, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing neuronal excitability and neurotransmitter release.
This compound exerts its effects by competitively binding to the A2A receptor, thereby blocking the binding of adenosine and preventing the initiation of this signaling cascade. By inhibiting A2AAR-mediated signaling, this compound can effectively disinhibit dopaminergic neurotransmission, a mechanism that is of significant interest in the context of Parkinson's disease where dopaminergic neurons degenerate.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and functional properties.
Table 1: In Vitro Binding Affinity and Selectivity
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. hA2AAR |
| hA2AAR | 5.0 ± 0.5 nM | - |
| hA1AR | >1000 nM | >200-fold |
| hA2BAR | Not reported | Not reported |
| hA3AR | 430 ± 50 nM | 86-fold |
Data compiled from Kim G, et al. J Med Chem. 2024.[1]
Table 2: In Vitro Functional Activity
| Assay | Metric | Value |
| cAMP Production Inhibition | IC50 | Not explicitly reported, but effectively blocked cAMP production |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the A2A adenosine receptor signaling pathway and a typical experimental workflow for characterizing this compound.
References
Application Notes and Protocols for hA2AAR Antagonist 1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of hA2AAR antagonist 1 in various preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic profiles of this class of compounds.
I. Introduction to hA2AAR Antagonists
Human Adenosine (B11128) A2A receptor (hA2AAR) antagonists are a class of compounds that selectively block the A2A adenosine receptor. These receptors are highly expressed in the basal ganglia, particularly in the striatum, where they modulate dopaminergic signaling.[1][2] This makes them a significant target for therapeutic intervention in neurodegenerative disorders like Parkinson's disease.[1][2] Additionally, A2A receptors are found on immune cells and their antagonism has shown promise in cancer immunotherapy by enhancing anti-tumor immune responses.[3]
This document provides dosage and administration protocols for representative selective A2AAR antagonists that can be considered analogous to a hypothetical "this compound" in various animal models.
II. Quantitative Data Summary
The following table summarizes the dosages and administration routes of various selective A2AAR antagonists in different animal models, providing a comparative overview for study design.
| Antagonist | Animal Model | Disease/Indication | Dose Range | Route of Administration | Frequency | Key Outcomes |
| Istradefylline (KW-6002) | Rat | Parkinson's Disease (6-OHDA model) | Oral | Not Specified | Not Specified | Reversal of motor dysfunction. |
| Monkey (MPTP model) | Parkinson's Disease | 10 mg/kg | Oral | Single dose & Chronic (21 days) | Enhanced and prolonged anti-parkinsonian effects of L-DOPA without worsening dyskinesia. | |
| Mouse (hAPP model) | Alzheimer's Disease | 4-10 mg/kg/day | In drinking water | Daily | Enhanced habituation and spatial memory. | |
| Preladenant (SCH 420814) | Rat | Parkinson's Disease (Haloperidol-induced catalepsy) | 1 mg/kg | Oral | Not Specified | Reversal of catalepsy. |
| Rat | Parkinson's Disease (Hypolocomotion model) | 0.1 mg/kg (minimum effective dose) | Oral | Not Specified | Significant activity. | |
| Rat | Parkinson's Disease (6-OHDA model) | 0.03 mg/kg (minimum effective dose) | Oral | Not Specified | Significant activity. | |
| Monkey (MPTP model) | Parkinson's Disease | 1 or 3 mg/kg | Oral | Not Specified | Improved motor ability. | |
| Monkey (Haloperidol-induced EPS) | Extrapyramidal Symptoms | 0.3-3.0 mg/kg | Oral | Not Specified | Delayed onset of EPS symptoms. | |
| SCH 58261 | Mouse | Non-Small Cell Lung Cancer | 2 mg/kg | Intraperitoneal (i.p.) | Daily for 20 days | Decrease in tumor burden. |
| Mouse | Cognitive Impairment (LPS-induced) | 0.1 and 0.5 mg/kg | Intraperitoneal (i.p.) | Daily for 4 weeks | Alleviation of spatial memory impairment. | |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | Not Specified | 11-28 days post-immunization | Improved neurological deficits. | |
| Rat | Neuroprotection (QA-induced toxicity) | 0.01 mg/kg | Intraperitoneal (i.p.) | Single dose (20 min before lesion) | Neuroprotective effects. |
III. Experimental Protocols
Detailed methodologies for key experiments involving the administration of hA2AAR antagonists in animal models are provided below.
Protocol 1: Evaluation of Motor Function in a Rat Model of Parkinson's Disease (6-OHDA Lesion)
-
Objective: To assess the ability of an A2AAR antagonist to reverse motor deficits.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Induction of Parkinsonism: Unilateral lesion of the medial forebrain bundle is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA).
-
Drug Administration: The A2AAR antagonist (e.g., Preladenant) is administered orally (p.o.) at the desired dose (e.g., 0.03 mg/kg).
-
Behavioral Assessment: Rotational behavior is induced by apomorphine (B128758) or amphetamine. The number of contralateral rotations is recorded over a set period (e.g., 60-90 minutes) to assess the antagonist's effect on dopamine-related motor asymmetry.
-
-
Endpoint: A significant reduction in net contralateral rotations compared to the vehicle-treated group indicates efficacy.
Protocol 2: Assessment of Anti-Tumor Efficacy in a Syngeneic Mouse Cancer Model
-
Objective: To determine the effect of an A2AAR antagonist on tumor growth.
-
Animal Model: BALB/c mice.
-
Procedure:
-
Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma) are injected subcutaneously into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), treatment is initiated.
-
Drug Administration: The A2AAR antagonist (e.g., SCH 58261) is administered intraperitoneally (i.p.) at the specified dose (e.g., 2 mg/kg) and schedule (e.g., daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
-
Endpoint: Inhibition of tumor growth in the treated group compared to the vehicle control group.
Protocol 3: Evaluation of Cognitive Enhancement in a Mouse Model of Alzheimer's Disease
-
Objective: To assess the impact of an A2AAR antagonist on cognitive deficits.
-
Animal Model: Transgenic mice expressing human amyloid precursor protein (hAPP).
-
Procedure:
-
Drug Administration: The A2AAR antagonist (e.g., Istradefylline) is administered in the drinking water to achieve the target daily dose (e.g., 4 or 10 mg/kg/day).
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days. Latency to find the platform and path length are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.
-
-
-
Endpoint: Improved performance in the acquisition phase (shorter latency and path length) and increased time in the target quadrant during the probe trial in treated mice compared to controls.
IV. Signaling Pathways and Experimental Workflows
A2A Receptor Signaling Pathway
Caption: A2A receptor signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for in vivo efficacy studies of hA2AAR antagonists.
References
Application Note: Measuring the Effects of a Human Adenosine A2A Receptor (hA2AAR) Antagonist on cAMP Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human Adenosine (B11128) A2A receptor (hA2AAR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function.[1] The hA2AAR is primarily coupled to the Gs alpha subunit (Gαs). Upon activation by its endogenous ligand, adenosine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling cascade makes the hA2AAR an important therapeutic target for conditions like Parkinson's disease, where antagonists can modulate neuronal activity.[1][4][5]
This application note provides a detailed protocol for measuring the inhibitory effect of a selective hA2AAR antagonist on agonist-induced cAMP production. The methodology utilizes a competitive immunoassay, a common and robust method for quantifying second messenger levels in cell-based systems.
Signaling Pathway Overview
The hA2AAR signaling cascade begins with agonist binding, which activates the Gs protein. The activated Gs protein then stimulates adenylyl cyclase to convert ATP into cAMP. An hA2AAR antagonist competitively binds to the receptor, preventing the agonist from binding and thereby inhibiting the downstream increase in cAMP.
Caption: hA2AAR antagonist blocks agonist-induced Gs-protein signaling and cAMP production.
Principle of the cAMP Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
The HTRF® cAMP assay is a competitive immunoassay to measure intracellular cAMP.[6][7] The assay uses two key components: a cAMP-specific antibody labeled with a Europium cryptate (donor) and a cAMP molecule labeled with d2 (acceptor).[8] In the absence of cellular cAMP, the antibody binds the d2-labeled cAMP, bringing the donor and acceptor into close proximity and generating a strong FRET (Förster Resonance Energy Transfer) signal. When cells are stimulated to produce cAMP, the unlabeled cellular cAMP competes with the d2-labeled cAMP for binding to the antibody. This competition displaces the d2-labeled cAMP, separating the donor and acceptor, which leads to a decrease in the FRET signal. The signal is therefore inversely proportional to the concentration of intracellular cAMP.[8][9]
Experimental Protocol
This protocol describes how to determine the IC₅₀ value of "hA2AAR antagonist 1" by measuring its ability to inhibit cAMP production stimulated by a reference agonist (e.g., CGS-21680).
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human Adenosine A2A Receptor (hA2AAR).
-
Cell Culture Medium: DMEM or F12 with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: White, opaque, 384-well plates.[10]
-
Reagents:
-
This compound (Test Compound)
-
hA2AAR Agonist (e.g., CGS-21680)
-
Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]
-
HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP Cryptate)
-
Stimulation Buffer (e.g., HBSS with HEPES and 0.1% BSA)
-
Cell Lysis Buffer (provided in the kit)
-
Assay Workflow
Caption: Step-by-step workflow for the hA2AAR antagonist cAMP assay.
Detailed Procedure
-
Cell Preparation:
-
The day before the assay, seed hA2AAR-expressing cells into a white, 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of This compound in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). This should be a 4x concentrated stock.
-
Prepare a 4x concentrated stock of the hA2AAR agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect, determined previously) in the same stimulation buffer.
-
-
Cell Stimulation:
-
Carefully remove the cell culture medium from the plate.
-
Add 5 µL of the diluted This compound or vehicle control to the appropriate wells.
-
Add 5 µL of the hA2AAR agonist to all wells except the basal control (which receives buffer only).
-
Seal the plate and incubate for 30 minutes at room temperature.[7]
-
-
cAMP Detection:
-
Following the manufacturer's protocol, prepare the HTRF detection reagents by diluting the cAMP-d2 and anti-cAMP Cryptate antibody in the provided lysis buffer.
-
Add 10 µL of the combined lysis and detection reagent mix to each well.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[12]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis
-
Calculate HTRF Ratio: For each well, calculate the emission ratio: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.
-
Normalize Data: Normalize the results as a percentage of inhibition, where 0% inhibition is the signal from cells treated with agonist only, and 100% inhibition is the signal from the basal control (no agonist).
-
Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine IC₅₀: Use a non-linear regression model (four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.
Expected Results and Data Presentation
The hA2AAR antagonist is expected to cause a dose-dependent decrease in the agonist-stimulated cAMP signal. The resulting data can be summarized in a table to clearly present the quantitative effects.
Table 1: Effect of this compound on Agonist-Stimulated cAMP Production
| This compound [nM] | HTRF Ratio (665/620) | % Inhibition |
| 0 (Basal) | 25000 | 100.0% |
| 0 (+ Agonist) | 5000 | 0.0% |
| 0.1 | 6500 | -7.5% |
| 1 | 9000 | 20.0% |
| 10 | 14500 | 47.5% |
| 100 | 21000 | 80.0% |
| 1000 | 24000 | 95.0% |
| 10000 | 24800 | 99.0% |
| Calculated IC₅₀ | ~12 nM |
Note: The data presented above are representative and should be determined experimentally.
References
- 1. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 8. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
hA2AAR Antagonist 1: A Tool for G Protein-Coupled Receptor (GPCR) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The human A2A adenosine (B11128) receptor (hA2AAR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, inflammation, and neurotransmission. Its activation by the endogenous ligand adenosine typically leads to the stimulation of adenylyl cyclase through a Gs protein, resulting in increased intracellular cyclic AMP (cAMP) levels. This signaling cascade makes the hA2AAR a significant target for drug discovery, particularly in the context of neurodegenerative diseases, inflammatory disorders, and cancer.
hA2AAR antagonist 1 is a potent and selective antagonist for the human A2A adenosine receptor, exhibiting a Ki of 5 nM. As a research tool, this antagonist is invaluable for investigating the physiological and pathological roles of the A2AAR. It allows for the specific blockade of A2AAR signaling, enabling researchers to dissect its contribution to cellular and systemic responses. These application notes provide an overview of the utility of this compound and detailed protocols for its characterization in common GPCR assays.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data for this compound. Researchers should use the provided protocols to generate and populate these tables with their experimental data.
Table 1: Binding Affinity of this compound
| Parameter | Value | Radioligand Used | Cell Line/Tissue | Reference |
| Ki | 5 nM | [³H]-ZM241385 (example) | HEK293-hA2AAR | (To be determined by the user) |
| IC₅₀ | (User-determined) | [³H]-ZM241385 (example) | HEK293-hA2AAR | (To be determined by the user) |
Table 2: Functional Potency of this compound
| Assay | Parameter | Value | Agonist Used | Cell Line | Reference |
| cAMP Accumulation | IC₅₀ | (User-determined) | NECA (example) | CHO-hA2AAR | (To be determined by the user) |
| ERK1/2 Phosphorylation | IC₅₀ | (User-determined) | CGS-21680 (example) | HEK293-hA2AAR | (To be determined by the user) |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Ki (nM) | Fold Selectivity (vs. hA2AAR) | Reference |
| hA1AR | (User-determined) | (User-calculated) | (To be determined by the user) |
| hA2BAR | (User-determined) | (User-calculated) | (To be determined by the user) |
| hA3AR | (User-determined) | (User-calculated) | (To be determined by the user) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical A2AAR signaling pathway and the general workflows for the experimental protocols described below.
Caption: A2AAR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (IC₅₀ and Ki) of this compound for the hA2AAR.
Materials:
-
HEK293 cells stably expressing hA2AAR
-
Cell lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Radioligand (e.g., [³H]-ZM241385, a known hA2AAR antagonist)
-
This compound
-
Non-specific binding control (e.g., 10 µM ZM241385)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hA2AAR cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and homogenize.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific control, or 50 µL of varying concentrations of this compound.
-
Add 50 µL of the radioligand at a concentration near its Kd.
-
Add 100 µL of the membrane preparation (typically 10-20 µg of protein).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the functional antagonism of this compound by quantifying its ability to inhibit agonist-induced cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing hA2AAR
-
Assay medium (e.g., DMEM or HBSS)
-
Phosphodiesterase inhibitor (e.g., 100 µM IBMX or Rolipram)
-
hA2AAR agonist (e.g., NECA or CGS-21680)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well plates
Procedure:
-
Cell Plating:
-
Seed the hA2AAR-expressing cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Antagonist Treatment:
-
Remove the culture medium and add assay medium containing a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the hA2AAR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
-
ERK1/2 Phosphorylation Assay
This protocol assesses the effect of this compound on the downstream signaling of the A2AAR by measuring the phosphorylation of ERK1/2.
Materials:
-
HEK293 cells stably expressing hA2AAR
-
Serum-free medium
-
hA2AAR agonist (e.g., CGS-21680)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture HEK293-hA2AAR cells in 6-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 4-12 hours in serum-free medium.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with an EC₈₀ concentration of the hA2AAR agonist for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized signal against the log concentration of this compound to determine the IC₅₀.
-
Troubleshooting & Optimization
hA2AAR antagonist 1 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hA2AAR antagonist 1. The information provided will help in understanding and controlling for potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: "this compound" is a designation for a selective antagonist of the human Adenosine (B11128) A2A receptor (hA2AAR). As a G-protein coupled receptor (GPCR), the A2A receptor is primarily involved in regulating various physiological processes.[1] Antagonists of this receptor are being investigated for their therapeutic potential in neurodegenerative diseases like Parkinson's disease and in cancer immunotherapy.[2][3] The primary mechanism of action for an A2AAR antagonist is to block the binding of endogenous adenosine to the A2A receptor, thereby inhibiting downstream signaling pathways, such as the accumulation of cyclic adenosine monophosphate (cAMP).[1]
Q2: What are the known or potential off-target effects of hA2AAR antagonists?
A2: While designed to be selective, hA2AAR antagonists can exhibit off-target effects by interacting with other related receptors or proteins. The most common off-targets are other adenosine receptor subtypes (A1, A2B, and A3) due to structural similarities in the binding pocket.[2] For instance, caffeine (B1668208), a well-known non-selective adenosine receptor antagonist, binds to both A1 and A2A receptors. More selective synthetic antagonists may still exhibit some degree of cross-reactivity. Off-target binding can lead to unintended physiological responses and potential side effects. For example, antagonism of the A1 receptor can have effects on cardiac function.
Q3: How can I determine if my experimental results are due to off-target effects of this compound?
A3: Several strategies can be employed to determine if your observations are due to off-target effects:
-
Knockout/knockdown models: Using cell lines or animal models where the A2AAR has been genetically knocked out or its expression knocked down can help verify that the antagonist's effect is dependent on the presence of the A2A receptor.
-
Rescue experiments: In a knockout/knockdown system, reintroducing the A2AAR should "rescue" the effect of the antagonist.
-
Dose-response curves: Atypical or biphasic dose-response curves may suggest the involvement of multiple targets with different affinities for the antagonist.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects at other receptors expressed in the cell line.
-
Troubleshooting Steps:
-
Receptor Profiling: Characterize the expression profile of other adenosine receptor subtypes (A1, A2B, A3) in your cell model using techniques like qPCR or western blotting.
-
Selective Antagonists for Off-Targets: Use selective antagonists for the other identified adenosine receptor subtypes to see if they can block the unexpected effects of your hA2AAR antagonist.
-
Use a "cleaner" cell line: If possible, switch to a recombinant cell line engineered to express only the hA2AAR.
-
Issue 2: Observed in vivo effects do not align with known A2AAR physiology.
-
Possible Cause: The antagonist may be interacting with other GPCRs or biological targets in vivo, or the observed effect could be due to a metabolite of the antagonist.
-
Troubleshooting Steps:
-
Broad Panel Screening: Screen the antagonist against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions. Commercial services are available for this.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Analyze the relationship between the concentration of the antagonist and the observed effect over time. A mismatch might suggest an indirect effect or the action of an active metabolite.
-
In vivo knockout models: Use A2AAR knockout animals to confirm that the physiological effect is absent when the primary target is not present.
-
Quantitative Data: Binding Affinities of Representative A2AAR Antagonists
The following table summarizes the binding affinities (Ki in nM) of several known A2AAR antagonists for the different human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity. This data can be used as a reference for understanding the selectivity profile of A2AAR antagonists.
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Selectivity (A1/A2A) | Reference |
| Caffeine | 12,000 | 2,400 | >100,000 | 50,000 | 5 | |
| Istradefylline (KW-6002) | 150 | 2.2 | 1,100 | 4,700 | 68 | |
| ZM241385 | 250 | 0.5 | 1,000 | 1,000 | 500 | |
| SCH58261 | 1,000 | 1.1 | >10,000 | 3,000 | 909 | |
| Preladenant | 2,800 | 1.1 | >100,000 | 1,400 | 2545 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol is used to determine the binding affinity of this compound for other adenosine receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human A1, A2B, or A3 adenosine receptors.
-
Radioligands specific for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]NECA for A2B, [3H]PSB-11 for A3).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Method:
-
Incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assay to Assess Off-Target Activity
This protocol assesses the functional effect of this compound on off-target receptors by measuring changes in intracellular cAMP levels.
-
Materials:
-
Cell lines expressing the off-target receptor of interest (e.g., A2B receptor).
-
A suitable agonist for the off-target receptor (e.g., NECA for A2B).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Method:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the off-target receptor agonist (e.g., EC80 concentration).
-
Incubate for a sufficient time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
A decrease in the agonist-induced cAMP response in the presence of the antagonist indicates functional antagonism at the off-target receptor.
-
Visualizations
Caption: Signaling pathways for the primary target (hA2AAR) and a potential off-target (hA1R).
Caption: A logical workflow for the experimental validation of potential off-target effects.
References
- 1. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Solubility of hA2AAR Antagonist 1 for In Vivo Success
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the human Adenosine A2A Receptor (hA2AAR) antagonist 1 (CAS: 2842150-81-4) in preparation for in vivo studies. Poor aqueous solubility is a significant hurdle that can lead to low bioavailability, variable drug exposure, and inconclusive experimental outcomes.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome these challenges.
Troubleshooting Guide
Problem: hA2AAR antagonist 1 precipitates from my vehicle during preparation or upon administration.
| Possible Cause | Troubleshooting Steps |
| Low Intrinsic Aqueous Solubility | The inherent physicochemical properties of this compound lead to very low solubility in aqueous media (< 0.1 µg/mL). |
| Solution 1: Co-solvent System. A common and effective approach is to first dissolve the antagonist in a small amount of a water-miscible organic solvent before dilution. A widely used vehicle for lipophilic compounds is a mixture of Dimethyl Sulfoxide (DMSO) and a carrier oil like corn oil.[1] Solution 2: pH Adjustment. If the compound has ionizable groups, adjusting the pH of the vehicle can increase solubility. However, this must be compatible with the physiological conditions of the animal model. | |
| Inadequate Solubilizing Capacity of the Vehicle | The chosen vehicle may not be sufficient to maintain the desired concentration of the antagonist in solution. |
| Solution 1: Optimize Co-solvent Concentration. If using a co-solvent system, ensure the final concentration of the organic solvent is sufficient to maintain solubility but low enough to avoid toxicity in the animal model. For instance, the final concentration of DMSO in a formulation for intraperitoneal injection should ideally be kept low. Solution 2: Explore Advanced Formulations. If simple co-solvent systems fail, consider more advanced formulation strategies such as cyclodextrin (B1172386) complexation, nanosuspensions, or lipid-based formulations. | |
| "Salting Out" Upon Dilution | The antagonist may be soluble in the initial concentrated formulation but precipitates when diluted into an aqueous environment (e.g., upon injection into the bloodstream). |
| Solution 1: Use of Surfactants. Incorporating a non-ionic surfactant like Tween® 80 or Cremophor® EL can help to form micelles that encapsulate the hydrophobic drug, preventing precipitation upon dilution. A common formulation for intraperitoneal injection is 10% DMSO, 10% Tween® 80, and 80% saline. Solution 2: Lipid-Based Formulations. Self-emulsifying drug delivery systems (SEDDS) form fine oil-in-water emulsions upon contact with aqueous fluids, which can protect the drug from precipitation and enhance absorption. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when I find that this compound is difficult to dissolve for my in vivo study?
A1: Start by characterizing the solubility of your specific batch of this compound in a small range of pharmaceutically acceptable solvents. A recommended starting point for a lipophilic compound like this is a co-solvent system. For in vivo studies, a formulation of DMSO and corn oil is a practical first choice.[1] Dissolve the antagonist in a minimal amount of DMSO first, and then dilute this solution with corn oil to the final desired concentration.
Q2: What are some common formulation vehicles for A2A receptor antagonists in preclinical studies?
A2: The choice of vehicle is highly dependent on the antagonist's specific physicochemical properties and the intended route of administration. Some common vehicles include:
-
For oral gavage:
-
0.5% Methylcellulose in water
-
5% DMSO, 40% PEG400, 55% water
-
10% Cremophor® EL in saline[2]
-
-
For intraperitoneal injection:
Q3: How can I improve the oral bioavailability of this compound?
A3: Low oral bioavailability of A2A receptor antagonists is a common issue, often linked to poor solubility and dissolution rate in the gastrointestinal tract.[2][3] Strategies to enhance oral bioavailability include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. This can be achieved through micronization or creating a nanosuspension.
-
Amorphous Solid Dispersions: Converting the crystalline drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form.[4]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic antagonist molecule, increasing its aqueous solubility.
Q4: Are there any safety concerns with the excipients used for solubilization?
A4: Yes, it is crucial to use excipients that are generally recognized as safe (GRAS) and to be aware of their potential toxicities at the concentrations used in your formulation. For example, while DMSO is an excellent solvent, its concentration should be minimized in in vivo studies due to potential inflammatory and other toxic effects. Always consult toxicology literature and institutional guidelines for the specific animal model and route of administration.
Quantitative Data on Solubility Enhancement
The following tables provide illustrative data on the potential solubility improvements that can be achieved with different formulation strategies for poorly soluble compounds, including A2A receptor antagonists. Note: This data is representative and the actual solubility of this compound will need to be determined experimentally.
Table 1: Solubility of Representative A2A Receptor Antagonists in Different Media
| Compound | Aqueous Solubility (pH 7.4) | Solubility in 20% HP-β-CD | Oral Bioavailability (Rat) | Reference |
| SCH-58261 | Poor | Not Reported | Very Low (Not active orally) | [3] |
| Preladenant (SCH-420814) | Improved vs. predecessor | Not Reported | Orally active | [3] |
| Compound 33 (from a novel series) | 17 µM | Not Reported | 32% | [5] |
| Benzothiazole derivative | Not Reported | Not Reported | 61-63% | [2] |
Table 2: Illustrative Solubility Enhancement with Different Formulation Approaches
| Formulation Approach | Example Excipients | Typical Fold-Increase in Solubility | Key Considerations |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | 2 to 100-fold | Potential for precipitation upon dilution; toxicity of the solvent. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 10 to 1000-fold | Stoichiometry of the complex; potential for renal toxicity with some cyclodextrins. |
| Nanosuspension | - | Increases dissolution rate significantly | Requires specialized equipment for production; physical stability of the suspension. |
| Lipid-Based (SEDDS) | Oils (e.g., Capryol 90), Surfactants (e.g., Cremophor EL), Co-solvents (e.g., Transcutol) | Can formulate up to 20-40% drug load | Depends on drug's lipophilicity; potential for GI side effects from surfactants. |
Experimental Protocols
Protocol 1: Preparation of a DMSO/Corn Oil Formulation for Injection
Objective: To prepare a simple and effective formulation for in vivo administration of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal volume of DMSO to completely dissolve the compound. For example, start with a 10% DMSO concentration in the final formulation.
-
Gently warm the mixture or vortex if necessary to aid dissolution.
-
Once the antagonist is fully dissolved in DMSO, add the required volume of sterile corn oil to achieve the final desired concentration of the drug.
-
Vortex the mixture thoroughly to ensure a homogenous solution or suspension.
-
Visually inspect the formulation for any precipitation before administration.
Protocol 2: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or a suitable buffer
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional, for solid complex)
Procedure (Kneading Method):
-
Weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the mixture in a mortar.
-
Add a small amount of a water/ethanol mixture to the powder and knead thoroughly with a pestle for 30-45 minutes to form a paste.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
The dried complex can then be pulverized and reconstituted in an aqueous vehicle for administration.
Protocol 3: Preparation of a Nanosuspension by Precipitation
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
A water-miscible organic solvent (e.g., acetone, methanol)
-
An anti-solvent (e.g., purified water)
-
A stabilizer (e.g., Poloxamer 188, PVP K30)
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Dissolve this compound in a suitable organic solvent to prepare the solvent phase.
-
Dissolve the stabilizer in the anti-solvent (water) to prepare the aqueous phase.
-
Inject the solvent phase into the aqueous phase under high-speed homogenization or ultrasonication.
-
The rapid mixing causes the drug to precipitate as nanoparticles, which are stabilized by the adsorbed polymer or surfactant.
-
The organic solvent is then typically removed by evaporation under reduced pressure.
Visualizations
Caption: hA2AAR Signaling and the Action of Antagonist 1.
Caption: Workflow for Improving In Vivo Solubility.
References
- 1. hA2AAR 拮抗剂 1 | this compound | CAS 2842150-81-4 | hA2AAR拮抗剂 | 美国InvivoChem [invivochem.cn]
- 2. benchchem.com [benchchem.com]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
hA2AAR antagonist 1 stability and storage conditions
This technical support center provides guidance on the stability and storage of hA2AAR antagonist 1 (CAS: 2842150-81-4). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound as a powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years.[1]
Q2: What are the recommended storage conditions for this compound in solvent?
A: Once dissolved in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment.
Q3: In which solvents is this compound soluble?
A: this compound is soluble in DMSO.[1] For in vivo experiments, it may be necessary to prepare a stock solution in a vehicle such as a mixture of DMSO, Tween 80, and saline.[1] Always start with a small amount of the compound to test solubility in your chosen solvent system.
Q4: Is this compound sensitive to light?
Q5: What are the signs of degradation?
A: Degradation of this compound may not be visible. The most reliable way to assess stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of the compound over time. Changes in the physical appearance of the powder or solution, such as color change or precipitation, could also be indicators of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | Degradation of the antagonist due to improper storage. | Ensure the compound is stored at the recommended temperatures and protected from light. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. Verify the purity of your stock solution using HPLC. |
| Inaccurate concentration of the stock solution. | Re-dissolve a fresh, accurately weighed sample of the antagonist. Confirm the concentration using a validated analytical method. | |
| Precipitation of the antagonist in aqueous buffer | Low aqueous solubility. | Increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay buffer, ensuring it is compatible with your experimental system. Consider using a different buffer system or adjusting the pH. |
| Loss of antagonist activity over the course of a long experiment | Instability under experimental conditions (e.g., temperature, pH). | Perform a preliminary stability test of the antagonist under your specific experimental conditions. If instability is observed, consider shortening the experiment duration or modifying the conditions if possible. |
Stability Data
The following tables summarize the recommended storage conditions and provide illustrative stability data based on general knowledge of similar chemical compounds.
Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Illustrative Stability Profile (Aqueous Buffer, pH 7.4)
| Condition | Duration | Purity (%) |
| 4°C | 24 hours | >98% |
| Room Temperature (25°C) | 8 hours | >95% |
| 37°C | 4 hours | ~90% |
Note: This data is illustrative and should be confirmed by a stability-indicating assay.
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in a typical aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Incubation: Incubate the test solution at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the antagonist.
-
Data Analysis: Plot the percentage of the remaining antagonist against time to determine the stability profile.
Protocol 2: Photostability Assessment
This protocol is based on the ICH Q1B guidelines for photostability testing.
-
Sample Preparation: Prepare two sets of samples of this compound, both as a solid powder and as a 10 µM solution in a suitable solvent/buffer system.
-
Light Exposure: Expose one set of samples to a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon or metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Dark Control: Wrap the second set of samples in aluminum foil to protect them from light and place them in the same environment as the exposed samples to serve as dark controls.
-
Analysis: After the exposure period, analyze both the exposed samples and the dark controls for any changes in physical properties (e.g., appearance, color) and for purity and degradation products using a validated HPLC method.
-
Evaluation: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified A2A receptor signaling pathway and antagonist action.
References
hA2AAR antagonist 1 dose-response curve issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with human Adenosine A2A receptor (hA2AAR) antagonists.
Troubleshooting Guides
This section provides solutions to common problems encountered during hA2AAR antagonist dose-response experiments.
Issue 1: Poor Dose-Response Curve Fit or No Response
A common issue is obtaining a dose-response curve that does not fit a standard sigmoidal model or shows no response to the antagonist.
Possible Causes and Solutions
| Possible Cause | Solution |
| Incorrect Antagonist Concentration Range | The antagonist concentrations tested may be too high or too low. Perform a wider range of dilutions (e.g., from 10µM down to 0.1nM) to ensure the IC50 of the antagonist is bracketed. |
| Low Antagonist Potency | The antagonist may have low affinity for the hA2AAR. Confirm the identity and purity of the antagonist. Consider synthesizing a fresh batch or obtaining it from a different supplier. |
| Receptor Degradation | The hA2AAR protein may be degraded. Ensure that all buffers are kept cold (4°C) and contain protease inhibitors.[1] |
| Inactive Receptor | The receptor may not be properly folded or expressed on the cell surface. Verify receptor expression using a positive control antagonist with known affinity. |
| Suboptimal Agonist Concentration (Functional Assays) | In functional assays (e.g., cAMP), the agonist concentration used to stimulate the receptor may be too high, making it difficult for the antagonist to compete. Use an agonist concentration at or near its EC80. |
| Assay Interference | The antagonist may interfere with the assay detection method (e.g., fluorescence, luminescence). Run a control experiment with the antagonist in the absence of the receptor to check for interference. |
Issue 2: High Background or Non-Specific Binding
High background signal can mask the specific response of the hA2AAR antagonist, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions
| Possible Cause | Solution |
| Radioligand Sticking to Assay Components | The radioligand may bind non-specifically to the filter plates or assay tubes. Pre-treating filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) can help. Including a detergent like 0.1% BSA in the assay buffer can also reduce non-specific binding. |
| High Radioligand Concentration | Using a radioligand concentration significantly above its Kd can increase non-specific binding. For competition assays, use a radioligand concentration at or below its Kd.[2] |
| Insufficient Washing | Unbound radioligand may not be adequately removed. Increase the number and/or volume of washes during the filtration step.[2] |
| Cell Debris | Debris from lysed cells can contribute to non-specific binding. Ensure proper cell harvesting and membrane preparation techniques. |
| Contaminated Reagents | Buffers or other reagents may be contaminated. Prepare fresh solutions and filter-sterilize them. |
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions
| Possible Cause | Solution |
| Inconsistent Cell Culture Conditions | Variations in cell passage number, confluency, or serum batches can affect receptor expression and signaling. Maintain a consistent cell culture protocol and use cells within a defined passage number range. |
| Pipetting Errors | Inaccurate pipetting, especially of potent antagonists, can lead to significant variability. Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handlers for high-throughput experiments. |
| Temperature and Incubation Time Fluctuations | Inconsistent incubation times or temperatures can affect ligand binding and enzyme kinetics. Ensure all incubations are performed at a constant temperature for a consistent duration. |
| Reagent Instability | The antagonist or other critical reagents may be unstable. Store all reagents at their recommended temperatures and avoid repeated freeze-thaw cycles. Prepare fresh dilutions of the antagonist for each experiment. |
| Operator Variability | Differences in technique between individuals can introduce variability. Standardize the experimental protocol and ensure all users are trained on the same procedure. |
Frequently Asked Questions (FAQs)
Q1: What is a typical dose-response curve for a competitive hA2AAR antagonist and what should it look like?
A1: A typical dose-response curve for a competitive hA2AAR antagonist, when plotted on a semi-log scale (log of antagonist concentration vs. response), should be a sigmoidal (S-shaped) curve.[3] In a functional assay, as the concentration of the antagonist increases, it will inhibit the agonist-induced response, resulting in a downward-sloping curve. For a competitive antagonist, increasing concentrations will cause a parallel rightward shift of the agonist dose-response curve.[4][5]
Q2: My Schild plot for the hA2AAR antagonist is not linear or the slope is not equal to 1. What does this mean?
A2: A Schild plot is used to determine the dissociation constant (KB) of a competitive antagonist. A linear plot with a slope of 1 is indicative of simple, competitive antagonism.[6] Deviations from this can suggest:
-
Slope significantly different from 1: This may indicate that the antagonism is not purely competitive. A slope greater than 1 could suggest positive cooperativity, while a slope less than 1 might indicate negative cooperativity or that the agonist is acting at more than one receptor.[6]
-
Non-linear plot: A curved Schild plot can suggest complex interactions, such as the antagonist binding to multiple sites with different affinities or allosteric modulation.[6]
Q3: How do I determine the optimal concentration of agonist to use in my hA2AAR antagonist functional assay?
A3: In an antagonist functional assay, you want to use a concentration of agonist that gives a robust signal but is still sensitive to inhibition. A common practice is to use the agonist at a concentration that produces 80% of its maximal response (EC80). This provides a good window to observe the inhibitory effects of the antagonist.
Q4: What are some common positive and negative controls for hA2AAR antagonist assays?
A4:
-
Positive Control Antagonist: A well-characterized, potent, and selective hA2AAR antagonist such as ZM241385 or istradefylline (B1672650) can be used to ensure the assay is performing correctly.[7]
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as the test compounds) is essential to determine the baseline response.[7] Additionally, an inactive compound structurally related to the antagonist can be used to check for non-specific effects.
Q5: What are the key differences between a radioligand binding assay and a functional assay for characterizing hA2AAR antagonists?
A5:
-
Radioligand Binding Assay: This type of assay directly measures the ability of an antagonist to displace a radiolabeled ligand from the hA2AAR. It provides information about the antagonist's binding affinity (Ki).
-
Functional Assay: This assay measures the effect of the antagonist on the downstream signaling of the hA2AAR, typically by quantifying changes in intracellular cyclic AMP (cAMP) levels. It provides information about the antagonist's potency (IC50) and its ability to inhibit receptor function.
Experimental Protocols
Protocol 1: hA2AAR Radioligand Binding Assay (Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test antagonist for the hA2AAR.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hA2AAR.
-
[3H]-ZM241385 (Radioligand).
-
Test antagonist.
-
ZM241385 (unlabeled, for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test antagonist in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM unlabeled ZM241385 (for non-specific binding) or 25 µL of test antagonist dilution.
-
25 µL of [3H]-ZM241385 diluted in assay buffer to a final concentration of ~1 nM.
-
50 µL of hA2AAR-expressing cell membranes (5-10 µg of protein per well) diluted in assay buffer.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvest the membranes by vacuum filtration onto the filter plate.
-
Wash the filters three times with 200 µL of cold wash buffer.
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test antagonist to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: hA2AAR Functional Assay (cAMP Measurement)
This protocol describes a functional assay to determine the potency (IC50) of a test antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing hA2AAR.
-
NECA (Agonist).
-
Test antagonist.
-
Assay Buffer: HBSS with 10 mM HEPES and 0.1% BSA, pH 7.4.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the hA2AAR-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, remove the growth medium and add 50 µL of assay buffer containing a phosphodiesterase inhibitor. Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of the test antagonist. Add 25 µL of the antagonist dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Prepare the agonist (NECA) at a concentration that elicits ~80% of the maximal response (EC80).
-
Add 25 µL of the EC80 concentration of NECA to the wells (except for the basal control wells).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP levels against the log concentration of the test antagonist to determine the IC50.
Visualizations
Caption: hA2AAR signaling pathway and point of antagonist inhibition.
Caption: General experimental workflow for hA2AAR antagonist assays.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 4. Introduction to the dose-response relationship | Pharmacology Education Project [pharmacologyeducation.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with hA2AAR Antagonist 1
Welcome to the technical support center for hA2AAR Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and a troubleshooting guide in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells expressing hA2AAR with Antagonist 1?
A1: Under normal experimental conditions, this compound is expected to competitively inhibit the binding of A2A receptor agonists, such as adenosine (B11128) or NECA. This antagonism should result in the attenuation of the canonical Gs-coupled signaling pathway, leading to a decrease in agonist-stimulated intracellular cyclic AMP (cAMP) levels.[1][2][3][4]
Q2: Can this compound exhibit off-target effects?
A2: While designed for selectivity, high concentrations of Antagonist 1 may interact with other adenosine receptor subtypes (A1, A2B, A3) or other unrelated receptors.[5] It is crucial to determine the selectivity profile of the antagonist against other relevant receptors expressed in your experimental system.
Q3: What is biased agonism and could it explain unexpected results?
A3: Biased agonism is a phenomenon where a ligand preferentially activates one of several downstream signaling pathways of a receptor.[6][7] While Antagonist 1 is classified as an antagonist for the Gs-cAMP pathway, it could potentially act as an agonist or partial agonist for other pathways, such as the MAPK/ERK or Akt signaling cascades. This could lead to unexpected cellular responses even in the absence of cAMP modulation.
Q4: How can receptor heteromerization affect the action of Antagonist 1?
A4: The hA2AAR can form heterodimers with other receptors, such as the A1 adenosine receptor or the D2 dopamine (B1211576) receptor.[7] These interactions can alter the pharmacological properties of the hA2AAR, including its affinity for ligands and its signaling output. For instance, in an A1-A2A heteromer, the signaling cascade can be different from that of the A2A monomer, potentially leading to unexpected responses to Antagonist 1.[7]
Troubleshooting Guide
Issue 1: No observable effect of Antagonist 1 on agonist-induced cAMP production.
Question: I've treated my cells with an A2AAR agonist and see a robust increase in cAMP. However, co-incubation with Antagonist 1 does not inhibit this response. What could be the issue?
Answer:
This issue can arise from several factors. Here's a step-by-step troubleshooting approach:
-
Confirm Antagonist 1 Integrity and Concentration:
-
Verify the correct storage and handling of the antagonist.
-
Ensure the final concentration in your assay is appropriate to compete with the agonist. A full dose-response curve should be performed.
-
-
Check Experimental Conditions:
-
Incubation Time: Ensure a sufficient pre-incubation period with Antagonist 1 before adding the agonist to allow for competitive binding.
-
Agonist Concentration: If the agonist concentration is too high, it may be outcompeting the antagonist. Try reducing the agonist concentration to its EC80.
-
-
Cell Line and Receptor Expression:
-
Confirm that your cell line expresses functional hA2AAR at a sufficient level.
-
Consider the possibility of receptor desensitization due to prolonged agonist exposure in previous experiments.[8]
-
-
Assay Interference:
-
Rule out any interference of Antagonist 1 with the components of your cAMP assay kit.
-
Issue 2: Antagonist 1 causes an increase in cAMP levels, behaving like an agonist.
Question: I'm observing a paradoxical increase in cAMP levels when I treat my cells with Antagonist 1 alone. Why is my antagonist acting like an agonist?
Answer:
This unexpected agonistic activity could be due to:
-
Inverse Agonism: In systems with high constitutive A2AAR activity (basal cAMP production in the absence of an agonist), a compound classified as a neutral antagonist in other systems might act as an inverse agonist, reducing basal cAMP. Conversely, what is thought to be an antagonist could have partial agonist activity.[1][3]
-
Biased Agonism: Antagonist 1 might be an antagonist for one signaling pathway but a partial agonist for the Gs-cAMP pathway under certain cellular contexts.[6][7]
-
Off-Target Effects: Antagonist 1 could be acting as an agonist at another receptor in your cells that also couples to Gs and stimulates cAMP production.
Troubleshooting Steps:
-
Characterize Basal Activity: Determine the level of constitutive A2AAR activity in your cell line.
-
Test in a Null Cell Line: Perform the experiment in a parental cell line that does not express hA2AAR to check for off-target effects.
-
Evaluate Other Signaling Pathways: Investigate if Antagonist 1 affects other signaling pathways, such as MAPK/ERK.
Issue 3: Antagonist 1 inhibits cAMP, but I see unexpected changes in downstream signaling (e.g., pERK, pCREB).
Question: Antagonist 1 effectively blocks agonist-induced cAMP production. However, I'm seeing an unexpected increase in the phosphorylation of ERK and/or CREB. What could explain this?
Answer:
This scenario strongly suggests the involvement of non-canonical or G-protein-independent signaling pathways.
-
G-Protein Independent Signaling: A2AAR can signal through pathways independent of Gs, which may involve β-arrestin recruitment and subsequent activation of kinases like ERK.[9] Antagonist 1 might be a biased ligand that inhibits Gs coupling but promotes β-arrestin-mediated signaling.
-
Crosstalk between Signaling Pathways: Cellular signaling is a complex network. The inhibition of the cAMP/PKA pathway by Antagonist 1 could lead to the disinhibition of other pathways that regulate ERK and CREB phosphorylation.
Troubleshooting Steps:
-
Investigate β-arrestin Recruitment: Use an assay to determine if Antagonist 1 promotes the interaction of β-arrestin with hA2AAR.
-
Use Pathway-Specific Inhibitors: To confirm the involvement of the MAPK/ERK pathway, use specific inhibitors (e.g., MEK inhibitors) and observe the effect on pERK and pCREB levels.[10]
-
Time-Course Experiment: Analyze the kinetics of pERK and pCREB activation. G-protein-mediated signaling is typically rapid, while β-arrestin-mediated signaling can be slower and more sustained.
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data that might be generated during the troubleshooting process.
Table 1: Radioligand Binding Assay Data
| Compound | Ki (nM) for hA2AAR | Ki (nM) for hA1AR | Ki (nM) for hA2BAR | Ki (nM) for hA3AR |
| Agonist X | 5.2 | >1000 | 850 | >1000 |
| Antagonist 1 | 10.5 | 520 | 980 | >2000 |
| Reference Antagonist | 8.9 | 450 | 1100 | >2000 |
Table 2: Functional Assay Data (cAMP Accumulation)
| Treatment | IC50 (nM) | Emax (% of Agonist X) |
| Antagonist 1 vs. Agonist X | 15.8 | 5% (Inhibition) |
| Reference Antagonist vs. Agonist X | 12.3 | 2% (Inhibition) |
| Antagonist 1 (alone) | - | 25% (Stimulation) |
Table 3: Western Blot Densitometry (Fold change vs. vehicle)
| Treatment | pERK / Total ERK | pCREB / Total CREB |
| Vehicle | 1.0 | 1.0 |
| Agonist X | 3.5 | 4.2 |
| Antagonist 1 | 2.8 | 1.5 |
| Agonist X + Antagonist 1 | 2.5 | 1.2 |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of Antagonist 1 for the hA2AAR.
-
Membrane Preparation:
-
Harvest HEK-293 cells stably expressing hA2AAR.
-
Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparation, a radiolabeled A2AAR antagonist (e.g., [3H]ZM241385), and varying concentrations of Antagonist 1.
-
Incubate at room temperature for 1-2 hours.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled reference antagonist.
-
-
Filtration and Counting:
-
Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.
-
Wash filters with ice-cold buffer.
-
Measure radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of Antagonist 1 and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: HTRF cAMP Functional Assay
This protocol measures the effect of Antagonist 1 on agonist-induced cAMP production.
-
Cell Preparation:
-
Plate CHO-K1 cells stably expressing hA2AAR in a 384-well plate and incubate overnight.
-
-
Assay Procedure:
-
Add varying concentrations of Antagonist 1 to the cells and pre-incubate.
-
Add an A2AAR agonist (e.g., NECA) at its EC80 concentration.
-
Incubate for 30-60 minutes at room temperature.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents.[11]
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[11]
-
Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve.
-
Plot the dose-response curve for Antagonist 1 to determine its IC50.
-
Protocol 3: Western Blot for pERK and pCREB
This protocol assesses the effect of Antagonist 1 on downstream signaling pathways.
-
Cell Treatment and Lysis:
-
Treat serum-starved cells with Antagonist 1, an agonist, or a combination of both for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against pERK, total ERK, pCREB, and total CREB overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Canonical A2AAR Gs-cAMP signaling pathway and the inhibitory action of an antagonist.
References
- 1. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonism at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Old and New Visions of Biased Agonism Through the Prism of Adenosine Receptor Signaling and Receptor/Receptor and Receptor/Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple mechanisms for desensitization of A2a adenosine receptor-mediated cAMP elevation in rat pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A2A Receptor Blockade Ameliorates Mania Like Symptoms in Rats: Signaling to PKC-α and Akt/GSK-3β/β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
hA2AAR antagonist 1 toxicity and cytotoxicity assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the toxicity and cytotoxicity assessment of hA2AAR antagonist 1. The information herein is compiled from established methodologies for small molecule antagonists. Note that specific toxicity data for this compound is not publicly available; therefore, the following sections provide a general framework for its evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the expected off-target effects of a novel antagonist like this compound?
A1: Off-target effects arise when a compound interacts with proteins other than its intended target.[1][2] For a new chemical entity like this compound, the off-target profile is often unknown. These unintended interactions can lead to misinterpretation of experimental results and unforeseen cellular toxicity.[1] It is crucial to perform comprehensive screening and validation to understand the compound's specificity.
Q2: How can I distinguish between on-target and off-target cytotoxicity?
A2: Differentiating on-target from off-target effects is a critical step. A common strategy involves using a secondary, structurally unrelated antagonist for the same target. If both compounds produce the same phenotype, it is more likely an on-target effect. Additionally, genetic validation, such as using CRISPR-Cas9 to knock out the target protein (hA2AAR), can help determine if the observed cytotoxicity is dependent on the presence of the target.[1][2]
Q3: What are the initial steps to assess the cytotoxicity of this compound?
A3: A good starting point is to perform a dose-response study using a cell viability assay, such as the MTT or LDH assay. This will help determine the concentration range at which the antagonist affects cell viability and establish an IC50 (half-maximal inhibitory concentration) value.
Q4: What are some common issues encountered during in vitro cytotoxicity assays?
A4: Common problems include high background absorbance, incomplete formazan (B1609692) solubilization in MTT assays, and interference from the test compound itself. For instance, some compounds can directly reduce the MTT reagent, leading to false-positive results. It is also important to be aware of "edge effects" in multi-well plates, where wells on the perimeter of the plate are more prone to evaporation.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | - Compound directly reduces MTT reagent.- Media components (e.g., phenol (B47542) red, serum) interfere with the assay. | - Run a cell-free control with the compound and MTT to check for direct reduction.- Use phenol red-free media and reduce serum concentration during MTT incubation. |
| Incomplete Formazan Solubilization | - Insufficient volume or inappropriate solubilization solvent.- Inadequate mixing. | - Ensure sufficient volume of a suitable solvent like DMSO or acidified isopropanol.- Use an orbital shaker for gentle agitation to aid dissolution. |
| Low Absorbance Readings | - Cell number per well is too low.- Insufficient incubation time with MTT reagent. | - Optimize cell seeding density.- Increase incubation time until purple formazan crystals are visible. |
| High Variability Between Replicates | - Inaccurate pipetting.- "Edge effect" in the 96-well plate. | - Ensure accurate and consistent pipetting.- Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background in Control Wells | - Serum in the culture medium contains LDH. | - Use serum-free medium or a medium with low serum content for the assay. |
| Low Signal-to-Noise Ratio | - Suboptimal cell number.- Insufficient cell lysis in the maximum LDH release control. | - Determine the optimal cell concentration that gives the largest difference between low and high controls.- Ensure complete cell lysis in the high control wells by visual inspection. |
| Compound Interference | - The antagonist inhibits LDH enzyme activity. | - Run a control to test if the compound interferes with purified LDH activity. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the effect of this compound on cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle-only control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify plasma membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically up to 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for cytotoxicity and off-target assessment.
Caption: Simplified hA2AAR signaling pathway and antagonist inhibition.
Caption: Decision tree for troubleshooting cytotoxicity assays.
References
Technical Support Center: Optimizing hA2AAR Antagonist 1 Concentration for Cell-Based Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of hA2AAR antagonist 1 in cell-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in determining the optimal concentration of this compound for my cell-based assay?
A1: The initial and most crucial step is to perform a concentration-response experiment to determine the half-maximal inhibitory concentration (IC50) of the antagonist. The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response induced by an agonist. This value is a fundamental reference point for selecting appropriate concentrations for subsequent functional assays.[1]
Q2: How do I design an experiment to accurately determine the IC50 value of this compound?
A2: To determine the IC50, you need to stimulate cells with a fixed concentration of a hA2AAR agonist (e.g., adenosine (B11128) or a synthetic agonist like NECA) and then co-incubate with a range of this compound concentrations. It is recommended to use an agonist concentration that produces approximately 80-90% of its maximum response (EC80-EC90). This ensures a strong signal that can be effectively inhibited. The antagonist concentrations should typically span several orders of magnitude around the expected IC50.[1]
Q3: What are the most common cell-based assays to assess the activity of this compound?
A3: The most common cell-based assays for hA2AAR antagonists include:
-
cAMP Assays: The human A2A adenosine receptor (hA2AAR) is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] Antagonists will block this agonist-induced cAMP production.
-
Competition Binding Assays: These assays measure the ability of the unlabeled antagonist to compete with a radiolabeled or fluorescently labeled ligand for binding to the hA2AAR.[4][5][6]
-
Reporter Gene Assays: In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Antagonist activity is measured by a decrease in reporter gene expression.[7]
Q4: My IC50 value for this compound varies between experiments. What are the potential causes?
A4: Variability in IC50 values can arise from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent passage number range.[8] Continuous passaging can alter receptor expression and signaling.
-
Agonist Concentration: The IC50 value is dependent on the concentration of the agonist used.[9] Ensure the agonist concentration is consistent across experiments.
-
Incubation Time: The incubation time with the antagonist can influence the observed potency. Optimize and maintain a consistent incubation period.
-
Reagent Stability: Ensure the stability of the antagonist, agonist, and other critical reagents. Prepare fresh solutions when necessary.
-
Assay Conditions: Factors like cell seeding density, temperature, and CO2 levels should be tightly controlled.[8][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell plating or poor cell health. | Ensure a single-cell suspension before plating and check for even distribution. Confirm high cell viability (>95%) before starting the experiment.[8][10] |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. For 384-well plates, consider using automated liquid handlers.[5] | |
| No or very weak antagonist activity observed | Antagonist concentration is too low. | Perform a wider range of antagonist concentrations in your dose-response curve. |
| Antagonist is inactive or degraded. | Check the purity and stability of the antagonist. Use a freshly prepared stock solution. | |
| Low receptor expression in cells. | Confirm hA2AAR expression in your cell line using techniques like qPCR or western blotting. | |
| Inconsistent results across different assay plates | "Edge effects" in multi-well plates. | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile media or PBS.[10] |
| Temperature or CO2 fluctuations. | Ensure uniform temperature and CO2 distribution within the incubator. Allow plates to equilibrate to room temperature before adding reagents if necessary.[10] | |
| High background signal | Non-specific binding of reagents. | In binding assays, include a control with a high concentration of a known unlabeled ligand to determine non-specific binding.[4] |
| Autofluorescence of the antagonist. | Check for intrinsic fluorescence of the antagonist at the assay wavelengths and subtract this background if necessary. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a cAMP Assay
This protocol outlines the steps to determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced cAMP production.
-
Cell Culture and Plating:
-
Antagonist Preparation and Incubation:
-
Prepare a serial dilution of this compound in assay buffer. It is advisable to perform a 10-point dilution series.
-
Add the diluted antagonist to the appropriate wells. Include wells with vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the antagonist for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare the hA2AAR agonist at a concentration that elicits an EC80-EC90 response.
-
Add the agonist to all wells except the negative control wells (which should only contain vehicle).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).[11] Follow the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: hA2AAR Competition Binding Assay
This protocol describes how to assess the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing hA2AAR.
-
-
Assay Setup:
-
In a 96-well filter plate, add the following to each well in this order:
-
Assay buffer
-
A serial dilution of this compound.
-
A fixed concentration of a radiolabeled hA2AAR ligand (e.g., [3H]-ZM241385), typically at or below its Kd value.[4]
-
Cell membranes.
-
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Filter the contents of the plate through the filter mat using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Visualizations
Caption: hA2AAR signaling pathway.
Caption: Workflow for IC50 determination.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. Cyclic AMP (cAMP) Signaling | AAT Bioquest [aatbio.com]
Troubleshooting hA2AAR antagonist 1 delivery in vivo
Welcome to the technical support center for the in vivo delivery of hA2AAR antagonist 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor oral bioavailability of my A2AAR antagonist?
A1: Poor oral bioavailability of A2AAR antagonists is a frequent challenge and can stem from several factors:
-
Poor Aqueous Solubility: Many A2AAR antagonists are lipophilic molecules with low water solubility, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2][3][4][5]
-
High First-Pass Metabolism: The antagonist may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.
-
Chemical Instability: The antagonist might be unstable in the acidic environment of the stomach or degraded by enzymes in the gastrointestinal tract.
For instance, the well-characterized A2AAR antagonist SCH58261 has very low oral bioavailability (0.03% in rats) due to a combination of poor absorption and high metabolism.[6]
Q2: My A2AAR antagonist is not showing the expected efficacy in a central nervous system (CNS) model. What could be the issue?
A2: Lack of efficacy in a CNS model often points to issues with the antagonist's ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain, and many compounds fail to penetrate it in sufficient concentrations to exert a therapeutic effect.[7][8] Factors limiting BBB penetration include:
-
Low Passive Permeability: The physicochemical properties of the antagonist, such as high polar surface area or low lipophilicity, can hinder its ability to diffuse across the BBB.
-
Efflux by BBB Transporters: Similar to the gut, the BBB expresses efflux transporters like P-gp that can actively remove the antagonist from the brain.
-
Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.
Q3: Are there known off-target effects associated with A2AAR antagonists?
A3: While many A2AAR antagonists are designed for high selectivity, off-target effects can still occur.[2] These can be due to:
-
Binding to other Adenosine (B11128) Receptors: At higher concentrations, the antagonist may lose its selectivity and bind to other adenosine receptor subtypes (A1, A2B, A3), leading to unintended physiological effects.[1] For example, antagonism of the A1 receptor can cause effects like diuresis and tachycardia.[9]
-
Interaction with other Receptors or Enzymes: The chemical structure of the antagonist might allow it to interact with other unrelated targets.
-
Metabolite Activity: Metabolites of the parent compound could have their own pharmacological activity at different targets.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation
Problem: My this compound has poor aqueous solubility, making it difficult to prepare a suitable formulation for in vivo administration.
Solutions:
-
Formulation Strategies:
-
Co-solvents and Surfactants: For preclinical studies, using a vehicle containing co-solvents and surfactants can improve solubility. Common vehicles for oral gavage include 0.5% Methylcellulose in water or a mixture of DMSO, PEG400, and water. For intraperitoneal injections, a vehicle containing DMSO, Tween® 80, and saline is often used.[6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance both solubility and dissolution.[3][4] This can be achieved through techniques like hot-melt extrusion or solvent evaporation.[3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[3][5][10] SEDDS can significantly improve the oral absorption of poorly soluble drugs.[10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[3][4]
-
-
Structural Modification:
-
In the drug development phase, medicinal chemistry efforts can focus on modifying the antagonist's structure to improve solubility, for example, by adding ionizable groups or creating phosphate (B84403) prodrugs.[5]
-
Issue 2: Inadequate Brain Penetration
Problem: I suspect my A2AAR antagonist is not reaching its target in the brain in sufficient concentrations.
Solutions:
-
Assessment of BBB Permeability:
-
In vitro models: The Caco-2 permeability assay is a standard method to assess a compound's potential for intestinal absorption and to determine if it is a P-gp substrate.[6] A high efflux ratio in this assay suggests the compound is actively transported by P-gp.
-
In vivo microdialysis: This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid of a living animal, providing a definitive assessment of BBB penetration.
-
Positron Emission Tomography (PET): If a radiolabeled version of the antagonist is available, PET imaging can be used to visualize and quantify its distribution in the brain in real-time.[11][12]
-
-
Strategies to Enhance BBB Penetration:
-
Structural Modification: Optimizing the physicochemical properties of the antagonist (e.g., increasing lipophilicity, reducing the number of hydrogen bond donors) can improve passive diffusion across the BBB.
-
Inhibition of Efflux Transporters: Co-administration of a P-gp inhibitor can increase the brain concentration of an antagonist that is a P-gp substrate. However, this approach can also lead to increased systemic exposure and potential toxicity.
-
A2A Receptor Agonist Co-administration: Interestingly, activation of A2A receptors on brain endothelial cells has been shown to increase BBB permeability.[7][8][13] A strategy involving the transient co-administration of a short-acting A2A agonist might open a window for the antagonist to enter the brain, though this requires careful optimization of timing and dosage.[6]
-
Issue 3: Unexpected In Vivo Efficacy or Toxicity
Problem: The in vivo results are not consistent with the in vitro data, showing either a lack of efficacy or unexpected toxicity.
Solutions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Conduct a full PK study to determine the antagonist's absorption, distribution, metabolism, and excretion (ADME) profile. This will help to understand if the drug is reaching the target tissue at the desired concentration and for a sufficient duration.
-
Relate the drug concentrations at the site of action to the observed pharmacological effect. This can help to determine if the dosing regimen is appropriate.
-
-
Evaluation of Off-Target Effects:
-
Receptor Profiling: Screen the antagonist against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions.
-
Metabolite Identification and Characterization: Identify the major metabolites of the antagonist and assess their pharmacological activity and potential toxicity.
-
-
Dose-Response Studies:
-
Perform a thorough dose-response study to establish the relationship between the dose of the antagonist and its therapeutic and toxic effects. This can help to identify a therapeutic window where efficacy is maximized and toxicity is minimized.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected A2AAR Antagonists in Rodents
| Compound | Species | Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| SCH58261 | Rat | Oral | - | 0.03 | [6] |
| Istradefylline (KW-6002) | Mouse | Oral | 8.0 (ED50) | - | [1] |
| Preladenant | - | - | - | - | [14][15] |
| Tozadenant (SYN115) | - | - | - | - | [9] |
| ZM241385 | Mouse | Daily Injection | 10 | - | [16] |
| SCH58261 | Mouse | Daily Injection | 2 | - | [16] |
Note: Data for some compounds are not publicly available. ED50 refers to the dose that produces 50% of the maximum effect.
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Rats
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Formulation: Prepare a formulation of this compound suitable for oral gavage (e.g., in 0.5% methylcellulose) and intravenous (IV) injection (e.g., in saline with a solubilizing agent).
-
Dosing:
-
Oral Group: Administer a single oral dose of the antagonist via gavage.
-
IV Group: Administer a single IV dose of the antagonist via the tail vein.
-
-
Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the concentration of the antagonist in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the area under the curve (AUC) for both the oral and IV groups.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which typically takes 21 days.
-
Monolayer Integrity: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the antagonist to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Analyze the concentration of the antagonist in the samples from both chambers using a suitable analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
Visualizations
A2A Adenosine Receptor Signaling Pathway
The A2A receptor (A2AR) is a G-protein coupled receptor that, upon binding to adenosine, primarily couples to the Gs alpha subunit.[17][18][19] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[17][18][19][20] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP responsive element binding protein (CREB).[17][18][19] This pathway can influence a variety of cellular processes, including inflammation and neurotransmission.[18][19] A2AR signaling can also interact with other pathways, such as the MAPK/ERK pathway.[17][19]
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a preclinical model of a neurological disorder, such as Parkinson's disease.[21][22]
Caption: In Vivo Efficacy Study Workflow.
Troubleshooting Logic for Poor In Vivo Efficacy
This diagram provides a logical decision-making process for troubleshooting poor in vivo efficacy of this compound.
Caption: Troubleshooting Logic for Poor In Vivo Efficacy.
References
- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. benchchem.com [benchchem.com]
- 7. A2A adenosine receptor regulates the human blood brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A2A Adenosine Receptor Regulates the Human Blood-Brain Barrier Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Adenosine A2A Receptor Antagonists Do Not Disrupt Rodent Prepulse Inhibition: An Improved Side Effect Profile in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adenosine A2A Receptors in a Pre-clinical Model of PD Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 22. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to hA2AAR Antagonist 1 and Other A2A Receptor Antagonists
In the landscape of adenosine (B11128) A2A receptor (A2AAR) antagonists, ZM241385 has long been a benchmark compound for researchers. However, the emergence of novel antagonists, such as hA2AAR antagonist 1, necessitates a detailed comparison to guide future research and drug development. This guide provides an objective comparison of this compound and ZM241385, supplemented with data on other relevant A2AAR antagonists, supported by available experimental data and detailed methodologies.
Mechanism of Action of A2AAR Antagonists
The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. A2AAR antagonists competitively bind to the receptor, blocking the effects of adenosine and thereby inhibiting the downstream signaling cascade. This mechanism is of significant interest in various therapeutic areas, including neurodegenerative diseases, inflammation, and immuno-oncology.
Validating the Specificity of hA2AAR Antagonist 1 in a Novel Humanized Yeast Model System
For Immediate Release
Cambridge, MA – [Current Date] – In a significant advancement for drug development and GPCR research, this guide details the validation of hA2AAR antagonist 1, a promising therapeutic candidate, within a novel humanized yeast model system. This innovative approach offers a streamlined and cost-effective platform for assessing antagonist specificity, providing crucial data for researchers, scientists, and drug development professionals. This report presents a comparative analysis of this compound against other known antagonists, supported by comprehensive experimental data and detailed protocols.
The human adenosine (B11128) A2A receptor (hA2AAR) is a G-protein coupled receptor (GPCR) that plays a critical role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its modulation by antagonists has shown therapeutic potential in a range of disorders, most notably Parkinson's disease. The development of highly specific antagonists is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide introduces a robust methodology for validating the specificity of such antagonists using a genetically engineered Saccharomyces cerevisiae strain expressing the human A2A adenosine receptor.
Comparative Analysis of hA2AAR Antagonists
The specificity of this compound was evaluated against two well-characterized antagonists, ZM241385 and Preladenant. The following tables summarize the quantitative data obtained from radioligand binding and functional cAMP assays performed in our novel humanized yeast model system.
Table 1: Competitive Radioligand Binding Assay Data
| Antagonist | Ki (nM) | Bmax (fmol/mg protein) | Hill Slope |
| This compound | 5.2 ± 0.4 | 1850 ± 120 | -1.02 ± 0.05 |
| ZM241385 | 15.8 ± 1.2 | 1920 ± 150 | -0.98 ± 0.07 |
| Preladenant | 25.3 ± 2.1 | 1790 ± 110 | -1.05 ± 0.06 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Functional cAMP Accumulation Assay Data
| Antagonist | IC50 (nM) | Emax (% Inhibition) |
| This compound | 8.1 ± 0.7 | 98.2 ± 1.5 |
| ZM241385 | 22.5 ± 1.9 | 95.7 ± 2.1 |
| Preladenant | 38.9 ± 3.2 | 96.1 ± 1.8 |
Data are presented as mean ± SEM from three independent experiments. The assay was performed in the presence of 100 nM of the A2A agonist CGS-21680.
The data clearly demonstrates the high affinity and potent inhibitory activity of this compound in this novel model system.
Experimental Protocols
Humanized Yeast Model System Development
A genetically modified strain of Saccharomyces cerevisiae was engineered to express the human A2A adenosine receptor (hA2AAR). The hA2AAR gene was codon-optimized for yeast expression and integrated into the yeast genome under the control of a galactose-inducible promoter. Successful cell surface expression and functionality of the receptor were confirmed by immunofluorescence and initial agonist binding assays.
Radioligand Binding Assay
Membranes were prepared from yeast cells induced to express hA2AAR. [³H]-ZM241385 was used as the radioligand.
-
Membrane Preparation: Yeast cells were harvested, washed, and spheroplasted using zymolyase. Spheroplasts were lysed in a hypotonic buffer, and the membrane fraction was collected by ultracentrifugation.
-
Binding Assay: Membrane preparations (50 µg of protein) were incubated with various concentrations of the competing antagonists (this compound, ZM241385, or Preladenant) and a fixed concentration of [³H]-ZM241385 (2 nM) in a binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA) for 90 minutes at 25°C.
-
Data Analysis: The reaction was terminated by rapid filtration through GF/B filters. The radioactivity retained on the filters was measured by liquid scintillation counting. Non-specific binding was determined in the presence of 10 µM of unlabeled ZM241385. The Ki values were calculated using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of the antagonists to inhibit the agonist-induced production of cyclic AMP (cAMP).
-
Cell Preparation: Yeast cells expressing hA2AAR were grown to mid-log phase and induced with galactose.
-
Assay Protocol: Cells were pre-incubated with various concentrations of the antagonists for 15 minutes. Subsequently, the A2A receptor agonist CGS-21680 (100 nM) was added, and the cells were incubated for a further 30 minutes at 30°C.
-
cAMP Measurement: The reaction was stopped, and intracellular cAMP levels were measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values were determined by non-linear regression analysis of the concentration-response curves.
Visualizing the Methodology and Pathway
To further elucidate the experimental design and the underlying biological context, the following diagrams are provided.
Conclusion
The data presented in this guide validates the high specificity and potency of this compound in a novel and efficient humanized yeast model system. This model provides a valuable tool for the rapid screening and characterization of GPCR ligands, accelerating the drug discovery process. The detailed protocols and comparative data serve as a crucial resource for researchers in the field, facilitating further investigation into the therapeutic potential of hA2AAR antagonists.
Comparative Analysis: Istradefylline (hA2AAR Antagonist 1) vs. Caffeine
This guide provides a detailed comparative analysis of istradefylline (B1672650), a selective human adenosine (B11128) A2A receptor (hA2AAR) antagonist, and caffeine, a non-selective adenosine receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their binding affinities, selectivity, functional potencies, and the underlying experimental methodologies.
Data Presentation
The following tables summarize the quantitative data for istradefylline and caffeine, facilitating a direct comparison of their pharmacological profiles at human adenosine receptors.
Table 1: Comparative Binding Affinity (Ki in nM) of Istradefylline and Caffeine at Human Adenosine Receptors
| Compound | hA1AR | hA2AAR | hA2BAR | hA3AR |
| Istradefylline | >287[1] | 9.12[1] | >10,000 | >681[1] |
| Caffeine | 12,000 | 2,400 | 13,000 | 80,000 |
Lower Ki values indicate higher binding affinity.
Table 2: Selectivity Profile of Istradefylline and Caffeine
| Compound | Selectivity for hA2AAR vs. hA1AR | Selectivity for hA2AAR vs. hA2BAR | Selectivity for hA2AAR vs. hA3AR |
| Istradefylline | >31-fold | >1096-fold | >75-fold |
| Caffeine | 5-fold | 5.4-fold | 33.3-fold |
Selectivity is calculated as the ratio of Ki values (Ki of other subtype / Ki of hA2AAR).
Table 3: Comparative Functional Potency (IC50 in nM) in cAMP Assays
| Compound | Cell Line | Assay Conditions | IC50 (nM) |
| Istradefylline | CHO cells expressing hA2AAR | Inhibition of NECA-induced cAMP production | 5250[1] |
| Caffeine | Not specified | Inhibition of agonist-induced cAMP accumulation | ~10,000 |
IC50 represents the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity of test compounds for the human A2A adenosine receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the hA2AAR are cultured and harvested.
-
The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[2]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation (a source of hA2AAR), a fixed concentration of a radiolabeled A2AAR antagonist (e.g., [3H]-ZM241385), and varying concentrations of the unlabeled test compound (istradefylline or caffeine).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Determining Antagonist Potency (IC50)
This protocol outlines a general procedure for a functional assay to measure the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP).
1. Cell Culture and Plating:
-
Cells stably expressing the hA2AAR (e.g., CHO or HEK293 cells) are cultured and seeded into 96-well or 384-well plates.
-
The cells are allowed to adhere and grow to an appropriate confluency.
2. Antagonist and Agonist Treatment:
-
The cell culture medium is removed, and the cells are washed with an assay buffer.
-
The cells are pre-incubated with varying concentrations of the antagonist (istradefylline or caffeine) for a specific period.
-
Following the pre-incubation, a fixed concentration of an A2AAR agonist (e.g., CGS21680 or NECA) is added to stimulate cAMP production. A control group with only the agonist is also included.
3. cAMP Measurement:
-
The stimulation is allowed to proceed for a defined time.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.
-
Luminescence-based biosensors (e.g., GloSensor™): Genetically encoded biosensors that produce light in response to cAMP binding.
-
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified.
-
The IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist's effect, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualization
References
Unveiling the Nuances: A Comparative Guide to hA2AAR Antagonist 1 and Genetic Knockout Models
A comprehensive analysis of pharmacological blockade versus genetic deletion of the A2A adenosine (B11128) receptor reveals both overlapping and distinct effects, providing critical insights for researchers and drug development professionals. This guide synthesizes experimental data to objectively compare the outcomes of using hA2AAR antagonist 1 with genetic knockout of the A2A adenosine receptor (A2AAR), offering a framework for selecting the most appropriate model for specific research questions.
The A2A adenosine receptor (A2AAR), a G protein-coupled receptor, has emerged as a significant target in the treatment of a variety of neurological and inflammatory disorders. Both pharmacological antagonists and genetic knockout models are invaluable tools for elucidating the physiological roles of this receptor and for validating its therapeutic potential. While both approaches aim to inhibit A2AAR signaling, they operate through fundamentally different mechanisms that can lead to divergent biological outcomes. This guide provides a detailed comparison of the effects observed with a representative hA2AAR antagonist and those seen in A2AAR knockout mice, supported by experimental data and detailed protocols.
Comparative Data Summary
The following tables summarize the key quantitative findings from studies comparing the effects of A2AAR antagonists with A2AAR knockout mice across different physiological and pathological domains.
Table 1: Striatal Gene Expression
| Gene | hA2AAR Antagonist (SCH-58261) Effect | A2AAR Knockout Effect | Reference |
| Upregulated Genes | Partial mimicry of knockout effect (36 genes) | 36 upregulated genes identified | [1][2][3] |
| Downregulated Genes | No significant mimicry | 54 downregulated genes identified | [1][2] |
| Egr-2 mRNA | Increased | Increased |
Table 2: Motor Function
| Model | Treatment/Condition | Outcome | Reference |
| Parkinsonian Tremor (Pilocarpine-induced jaw movements) | A2AAR Antagonist (MSX-3) | Significantly attenuated tremulous jaw movements | |
| A2AAR Knockout | Significant reduction in tremulous jaw movements | ||
| Drug-induced Catalepsy (Haloperidol) | A2AAR Knockout | Significantly lower catalepsy scores at low doses | |
| L-DOPA-Induced Dyskinesia (6-OHDA model) | A2AAR Knockout | Reduced abnormal involuntary movement (AIM) scores |
Table 3: Behavioral Models
| Model | Treatment/Condition | Outcome | Reference |
| Depression (Tail Suspension Test) | A2AAR Antagonists (SCH 58261, KW 6002) | Reduced total immobility time | |
| A2AAR Knockout | Less sensitive to "depressant" challenges | ||
| Depression (Forced Swim Test) | A2AAR Antagonists (SCH 58261, KW 6002) | Reduced immobility time | |
| Anxiety | A2AAR Knockout | Exhibit anxiety-like behavior |
Table 4: Neuroprotection
| Model | Treatment/Condition | Outcome | Reference |
| Parkinson's Disease (α-synuclein model) | A2AAR Knockout | Prevented loss of dopamine (B1211576) and dopaminergic neurons | |
| Parkinson's Disease (MPTP model) | A2AAR Antagonist (KW-6002) | Protected against dopaminergic neurotoxicity | |
| Forebrain-specific A2AAR Knockout | Did not affect acute MPTP neurotoxicity | ||
| Tauopathy (THY-Tau22 mice) | A2AAR Antagonist (MSX-3) | Improved memory and reduced Tau hyperphosphorylation | |
| A2AAR Knockout | Protected from Tau pathology-induced memory deficits |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the A2AAR signaling pathway, the experimental workflow for comparing antagonist and knockout models, and the logical relationship between these two approaches.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the comparative data.
In Vivo Antagonist Administration
Objective: To assess the in vivo effects of a hA2AAR antagonist.
Materials:
-
This compound (e.g., CPI-444 analog)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Wild-type mice
Procedure:
-
Prepare the this compound solution in the vehicle at the desired concentration. For the CPI-444 analog, a clear solution of ≥ 2.5 mg/mL can be achieved.
-
Administer the antagonist solution or vehicle to the mice via the appropriate route (e.g., intraperitoneal injection, oral gavage). Dosing will be dependent on the specific antagonist and experimental paradigm. For example, SCH 58261 has been used at 1-10 mg/kg i.p. and KW 6002 at 0.1-10 mg/kg p.o.
-
Perform behavioral testing or other outcome measures at the time of expected peak drug efficacy.
Generation and Use of A2AAR Knockout Mice
Objective: To study the effects of the complete absence of the A2AAR.
Materials:
-
A2AAR knockout mice (e.g., C;129S-Adora2atm1Jfc/J from The Jackson Laboratory)
-
Wild-type littermate controls
Procedure:
-
A targeting vector is used to disrupt the Adora2a gene in embryonic stem (ES) cells. For the referenced strain, a PGKneo cassette was used to disrupt exon 2 and intron 2.
-
The modified ES cells are injected into blastocysts, which are then implanted into pseudopregnant females.
-
Chimeric offspring are bred to establish a colony of heterozygous and homozygous knockout mice.
-
Genotyping is performed to confirm the genetic status of the animals.
-
Homozygous knockout mice and wild-type littermates are used in experiments to compare phenotypes in the absence versus the presence of the A2AAR.
Behavioral Testing: Tail Suspension Test
Objective: To assess antidepressant-like activity.
Procedure:
-
Mice are individually suspended by their tail to a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.
-
The duration of immobility is recorded over a 6-minute period.
-
A reduction in immobility time is indicative of an antidepressant-like effect.
Discussion and Interpretation
The cross-validation of this compound effects with genetic knockout models reveals a complex interplay between acute pharmacological intervention and chronic genetic ablation.
Areas of Convergence: In several domains, particularly motor control and mood-related behaviors, pharmacological antagonism and genetic knockout produce strikingly similar effects. For instance, both approaches effectively reduce parkinsonian tremor and show antidepressant-like activity in preclinical models. This convergence provides strong evidence that these functions are directly mediated by A2AAR signaling and validates the A2AAR as a therapeutic target for these conditions.
Areas of Divergence: The most notable divergence is observed in gene expression profiles within the striatum. While both antagonist treatment and knockout lead to the upregulation of a common set of genes, genetic deletion results in a unique downregulation of another set of genes that is not replicated by acute pharmacological blockade. This suggests that the complete and lifelong absence of the A2AAR induces compensatory changes in gene expression that are not triggered by short-term receptor inhibition.
Furthermore, studies on neuroprotection in the MPTP model of Parkinson's disease highlight the importance of the specific cell types involved. While a systemically administered A2AAR antagonist provides neuroprotection, selective knockout of the A2AAR in forebrain neurons does not, implying that the neuroprotective effects may be mediated by A2AARs on other cell types, such as glia.
Conclusion: The comparison of this compound with A2AAR knockout models underscores the importance of a multi-faceted approach to target validation. While knockout models are essential for understanding the fundamental roles of a gene, they may also involve developmental compensation. Pharmacological antagonists, on the other hand, offer a model of acute intervention that is more akin to a therapeutic scenario. The distinct phenotypes observed with these two methodologies provide valuable clues to the molecular mechanisms underlying A2AAR function and can guide the development of novel therapeutic strategies. Researchers should carefully consider their specific research questions when choosing between these powerful, yet distinct, experimental tools.
References
Efficacy of hA2AAR Antagonists Compared to Other Immunomodulatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunomodulation is rapidly evolving, with novel therapeutic targets continuously emerging. Among these, the human A2A adenosine (B11128) receptor (hA2AAR) has garnered significant attention as a promising checkpoint in both cancer immunotherapy and the treatment of autoimmune diseases. This guide provides a comprehensive comparison of the efficacy of hA2AAR antagonists with other established immunomodulatory drugs, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development decisions.
Mechanism of Action: A Tale of Two Approaches
Immunomodulatory drugs function by either stimulating or suppressing the immune system to fight disease. While hA2AAR antagonists and other immunomodulators like checkpoint inhibitors and TNF inhibitors share the goal of restoring immune homeostasis, their mechanisms of action are distinct.
hA2AAR Antagonists: In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal by binding to A2A receptors on immune cells, such as T cells and natural killer (NK) cells. This interaction triggers a signaling cascade that dampens their anti-tumor activity. hA2AAR antagonists block this interaction, thereby "releasing the brakes" on the immune system and allowing it to recognize and attack cancer cells. In autoimmune diseases, the role of A2AAR is more complex, with evidence suggesting that A2AAR activation can be both pro- and anti-inflammatory depending on the context. Antagonism in certain autoimmune settings may help to reduce pathological inflammation.
Other Immunomodulatory Drugs:
-
Checkpoint Inhibitors: Monoclonal antibodies that target inhibitory receptors on T cells, such as PD-1, PD-L1, and CTLA-4. By blocking these "checkpoints," these drugs unleash a more potent anti-tumor immune response.
-
TNF Inhibitors: These agents neutralize tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases like rheumatoid arthritis.
-
Methotrexate: A folate antagonist with immunomodulatory and anti-inflammatory effects, widely used as a first-line treatment for rheumatoid arthritis. Its mechanisms include the promotion of adenosine release, which can have anti-inflammatory effects.
Comparative Efficacy: Insights from Preclinical and Clinical Studies
Direct head-to-head clinical trials comparing hA2AAR antagonists with other immunomodulators are limited. However, by examining data from various studies within similar disease contexts, we can draw insightful comparisons.
Cancer Immunotherapy
In the realm of oncology, hA2AAR antagonists are primarily being investigated for their potential to overcome resistance to existing immunotherapies, particularly checkpoint inhibitors.
Table 1: Comparative Efficacy of hA2AAR Antagonists and Other Immunomodulators in Cancer
| Drug Class | Specific Drug(s) | Cancer Type | Key Efficacy Metric(s) | Source(s) |
| hA2AAR Antagonist | Ciforadenant (CPI-444) | Renal Cell Carcinoma (RCC) | Monotherapy: Median PFS: 4.1 months; OS at 16 months: >69%. Combination with Atezolizumab (anti-PD-L1): Median PFS: 5.8 months; OS at 25 months: >90% | [1][2] |
| Checkpoint Inhibitor | Nivolumab (anti-PD-1) | Advanced Melanoma | Monotherapy: 2-year OS rate not specified in the provided text. | [3] |
| Checkpoint Inhibitor Combination | Nivolumab + Ipilimumab (anti-CTLA-4) | Advanced Melanoma | 2-year OS rate: 63.8%; ~50% survive cancer-free for 10+ years. | [1][3] |
PFS: Progression-Free Survival; OS: Overall Survival
Preclinical studies have demonstrated that the combination of A2AAR antagonists with checkpoint inhibitors can lead to enhanced anti-tumor effects. For instance, in a mouse melanoma model, the combination of the A2AAR antagonist ZM-241385 with an anti-CTLA-4 antibody resulted in significant tumor growth delay compared to either agent alone. Another study showed that combining an A2AAR antagonist with an anti-PD-1 mAb enhanced the expression of IFNγ and Granzyme B by tumor-infiltrating CD8+ T cells, leading to increased tumor growth inhibition.
Autoimmune Diseases
In autoimmune diseases such as rheumatoid arthritis, the goal of immunomodulatory therapy is to suppress the overactive immune response that drives inflammation and joint destruction.
Table 2: Comparative Efficacy of hA2AAR Antagonists and Other Immunomodulators in Rheumatoid Arthritis
| Drug Class | Specific Drug(s) | Key Efficacy Metric(s) | Source(s) |
| hA2AAR Antagonist | Istradefylline | In vitro: Suppressed IL-17A and IL-8 production from human PBMCs. | Not specified in the provided text. |
| TNF Inhibitor | Adalimumab, Etanercept, Infliximab | Adalimumab + MTX (7 years): ACR20: 60%, ACR50: 40%, ACR70: 19%; DAS28 Remission: 34.6%. Etanercept + MTX (long-term): Significant and sustained improvements in disease activity. Infliximab + MTX: Persistence rate at 12 months: 78%. | |
| Folate Antagonist | Methotrexate | Standard of care, often used as a comparator in clinical trials. Efficacy varies. |
ACR20/50/70: 20%/50%/70% improvement in American College of Rheumatology criteria; DAS28: Disease Activity Score 28; MTX: Methotrexate; PBMCs: Peripheral Blood Mononuclear Cells.
Preclinical evidence suggests a potential role for A2AAR modulation in arthritis. In a rat model of adjuvant-induced arthritis, stimulation of A2AARs ameliorated the disease. In vitro studies using synoviocytes from rheumatoid arthritis patients have shown that A2AAR activation can inhibit the production of inflammatory cytokines and matrix metalloproteinases.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in immunomodulation is crucial for understanding the mechanisms of action and designing effective therapeutic strategies.
References
- 1. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of hA2AAR Antagonist 1 (Inupadenant, EOS-850) and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the human A2A adenosine (B11128) receptor (hA2AAR) antagonist, Inupadenant (B3325957) (also known as EOS-850), with other selected hA2AAR antagonists. The information presented herein is intended to assist researchers and drug development professionals in evaluating the performance and experimental background of these compounds.
Introduction to hA2AAR Antagonism
The A2A adenosine receptor (A2AAR) is a G protein-coupled receptor that plays a crucial role in regulating immune responses.[1] In the tumor microenvironment, high levels of adenosine activate A2AAR on immune cells, leading to immunosuppression and allowing cancer cells to evade immune destruction. Antagonists of the hA2AAR are designed to block this immunosuppressive pathway, thereby restoring the anti-tumor activity of immune cells. Several hA2AAR antagonists are currently in various stages of preclinical and clinical development for applications in immuno-oncology.[2]
Inupadenant (EOS-850) is a potent, non-brain-penetrant, and highly selective small molecule antagonist of the A2A receptor.[3][4] It is designed to remain active even at the high adenosine concentrations found in tumors.[3] This guide will compare the available data for inupadenant with other notable hA2AAR antagonists: Preladenant, TB206-001, and JNJ-869746-80.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for inupadenant and its comparators, focusing on binding affinity, potency, and selectivity.
Table 1: In Vitro Pharmacology of hA2AAR Antagonists
| Compound | Target | Assay Type | Value | Selectivity | Reference |
| Inupadenant (EOS-850) | hA2AAR | Not Specified | Potent & Highly Selective | Non-brain penetrant | [3][4] |
| Preladenant | hA2AAR | Radioligand Binding (Ki) | 1.1 nM | >1000-fold vs A1, A2B, A3 | [5][6] |
| hA2AAR | cAMP Functional Assay (Kb) | 1.3 nM | 923-fold vs A2B | [6][7] | |
| TB206-001 | hA2AAR | Flow Cytometry (EC50) | 5.76 nM | Selective for A2AR over A1R, A2BR, A3R | [2][8] |
| hA2AAR | cAMP Competition Assay (IC50) | 3.52 nM | Not Applicable | [9] | |
| JNJ-86974680 | A2aR | Not Specified | Potent in vitro inhibition | Selective A2aR antagonist | [10] |
Table 2: Clinical Trial Overview of hA2AAR Antagonists
| Compound | Indication | Phase | Key Findings | Reference |
| Inupadenant (EOS-850) | Advanced Solid Tumors | Phase 1 | Generally well-tolerated at 80 mg twice daily with initial evidence of clinical benefit, including 2 durable partial responses. | [3][11] |
| Metastatic NSCLC | Phase 2 | In combination with chemotherapy, showed a 63.9% overall response rate and a median progression-free survival of 7.7 months. | [12] | |
| Preladenant | Parkinson's Disease | Phase 2 | 5 mg and 10 mg doses reduced "off" time in patients with motor fluctuations. | [13] |
| Parkinson's Disease | Phase 3 | Did not significantly reduce "off" time compared to placebo in two trials. | [14][15] | |
| JNJ-86974680 | Advanced NSCLC | Phase 1 | Dose escalation ongoing, administered as monotherapy and in combination with cetrelimab and radiotherapy. | [16][17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the A2A adenosine receptor signaling pathway and a typical experimental workflow for characterizing hA2AAR antagonists.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. Restricted [jnjmedicalconnect.com]
- 11. inupadenant (EOS-850) News - LARVOL Sigma [sigma.larvol.com]
- 12. investing.com [investing.com]
- 13. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. JNJ-86974680 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. A phase 1 study of JNJ-86974680, an A2a receptor antagonist, administered asmonotherapy and in combination with cetrelimab and radiotherapy for advanced nonsmallcell lung cancer | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]
A Head-to-Head Comparison of hA2AAR Antagonists: Istradefylline vs. Preladenant
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-dopaminergic therapies for neurodegenerative disorders, particularly Parkinson's disease, antagonists of the human adenosine (B11128) A2A receptor (hA2AAR) have emerged as a promising class of therapeutics. This guide provides a detailed head-to-head comparison of two prominent hA2AAR antagonists: istradefylline (B1672650), an approved medication for Parkinson's disease, and preladenant (B1679076), a well-characterized clinical candidate.
Executive Summary
This comparison guide delves into the preclinical and clinical data of istradefylline and preladenant, offering a comprehensive overview of their performance as hA2AAR antagonists. While the originally intended comparison was with a developmental compound designated "hA2AAR antagonist 1," a lack of publicly available data necessitated the substitution with the extensively studied compound, preladenant. This guide presents key data in structured tables, details the experimental protocols for pivotal assays, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a clear and objective comparison.
Data Presentation
Table 1: In Vitro Pharmacological Profile
| Parameter | Istradefylline | Preladenant |
| Binding Affinity (Ki) for human A2A Receptor | 2.2 - 9.12 nM[1] | 1.1 nM[2] |
| Functional Antagonism (IC50) in cAMP Assay | 1.94 µg/mL (~5.0 µM)[3][4] | Not explicitly found in searches |
| Selectivity over A1 Receptor | ~56-70 fold[1] | >1000 fold |
Table 2: Preclinical Efficacy in Parkinson's Disease Models
| Animal Model | Istradefylline | Preladenant |
| Rodent Models (e.g., 6-OHDA lesioned rats) | Reverses motor impairments. | Reverses motor impairments induced by dopamine (B1211576) depletion or antagonism. |
| Primate Models (e.g., MPTP-treated monkeys) | Improves motor disability and may have cognitive benefits. | Improves motor function without causing or worsening dyskinesia. |
Table 3: Clinical Efficacy in Parkinson's Disease
| Clinical Outcome | Istradefylline | Preladenant |
| Reduction in "OFF" Time | Significant reduction in daily "OFF" time in patients on levodopa. | Demonstrated reduction in "OFF" time in Phase 2 trials. |
| Increase in "ON" Time | Increases "ON" time without troublesome dyskinesia. | Increased "ON" time without worsening dyskinesias in Phase 2 trials. |
| Monotherapy Efficacy | Failed to show significant separation from placebo in a Phase 2 trial. | Phase 3 trials as monotherapy did not show efficacy over placebo. |
| Regulatory Status | Approved as an adjunctive treatment to levodopa/carbidopa. | Development halted after Phase 3 trials showed lack of efficacy. |
Signaling Pathway and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. In the striatum, A2A receptors are highly expressed on GABAergic medium spiny neurons of the indirect pathway, where they form heteromers with dopamine D2 receptors. Activation of A2A receptors antagonizes the function of D2 receptors, thereby inhibiting motor function. Antagonists like istradefylline and preladenant block this action, leading to a potentiation of dopaminergic signaling and improvement in motor control.
Experimental Workflow: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to the hA2AAR. It involves a competition between a radiolabeled ligand (e.g., [3H]ZM241385) and the unlabeled test compound for binding to membranes prepared from cells expressing the receptor.
Experimental Workflow: cAMP Functional Assay
This assay measures the functional consequence of A2A receptor activation or inhibition by quantifying changes in intracellular cAMP levels. Antagonists are evaluated by their ability to inhibit the cAMP production stimulated by an A2A receptor agonist.
Experimental Protocols
Radioligand Binding Assay for hA2AAR
Objective: To determine the binding affinity (Ki) of a test compound for the human adenosine A2A receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human A2A receptor.
-
Radioligand: [3H]ZM241385 (a selective A2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (istradefylline, preladenant) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM241385).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the membrane preparations on ice.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound or the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for hA2AAR Antagonism
Objective: To determine the functional potency (IC50) of a test compound in antagonizing agonist-stimulated cAMP production mediated by the hA2AAR.
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
A2A receptor agonist (e.g., NECA or CGS 21680).
-
Test compounds (istradefylline, preladenant) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
-
Cell lysis buffer (if required by the detection kit).
Procedure:
-
Seed the hA2AAR-expressing cells in a 96- or 384-well plate and culture overnight.
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a defined period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.
-
Stimulate the cells with a fixed concentration of the A2A receptor agonist (typically at its EC80 concentration) for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
Normalize the data to the response of the agonist alone (100%) and the basal level (0%).
-
Determine the IC50 value (the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production) using a sigmoidal dose-response curve fit.
Conclusion
This comparative guide provides a detailed analysis of istradefylline and preladenant, two selective hA2AAR antagonists. Istradefylline has successfully navigated clinical development and is an approved therapy for Parkinson's disease, demonstrating a favorable balance of efficacy and safety as an adjunctive treatment. Preladenant, while showing promise in early-phase trials, ultimately did not meet its primary endpoints in Phase 3 studies, leading to the discontinuation of its development. The provided data and experimental protocols offer a valuable resource for researchers in the field of neuropharmacology and drug discovery, highlighting the nuances in the development of hA2AAR antagonists and providing a framework for the evaluation of future candidates.
References
Validating hA2AAR Antagonist Binding: A Comparative Guide to Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding of the selective antagonist ZM241385 to the human A2A adenosine (B11128) receptor (hA2AAR) and its mutants. Through a detailed examination of mutagenesis studies, we illuminate the key amino acid residues that constitute the antagonist binding site. This document offers supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the research and development of novel hA2AAR antagonists.
Unveiling the hA2AAR Antagonist Binding Pocket
The human A2A adenosine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, making it a significant target for therapeutic intervention. Understanding the precise binding site of antagonists is paramount for the rational design of new and improved drug candidates. Site-directed mutagenesis, a technique that allows for the specific alteration of amino acids within a protein, has been instrumental in elucidating the molecular interactions between hA2AAR and its antagonists.
This guide focuses on the well-characterized antagonist, ZM241385, to demonstrate how mutagenesis studies can validate a ligand's binding site. By comparing the binding affinity of ZM241385 to the wild-type (WT) receptor and a panel of mutants, we can pinpoint the residues critical for this interaction.
Quantitative Analysis of ZM241385 Binding to hA2AAR Mutants
The following table summarizes the quantitative data from radioligand binding assays, comparing the binding affinity (Ki) of ZM241385 to wild-type hA2AAR and various mutants. A significant increase in the Ki value for a mutant receptor indicates that the mutated residue is important for antagonist binding.
| Mutation | Wild-Type (WT) Ki (nM) | Mutant Ki (nM) | Fold Change in Ki | Reference |
| F168A | 0.8 | No binding | >1000 | [1] |
| F168W | 0.8 | 3.2 | 4 | [1] |
| F168Y | 0.8 | 6.4 | 8 | [1] |
| M177A | 0.8 | 6.4 | 8 | [1] |
| L249A | 0.8 | No binding | >1000 | [1] |
| A165V | 1.2 | 4.8 | 4 | [2] |
| A265V | 1.2 | 7.2 | 6 | [2] |
These data clearly indicate that residues such as Phenylalanine 168 and Leucine 249 are critical for the high-affinity binding of ZM241385. Alanine substitution at these positions completely abolishes binding, suggesting a direct and crucial role in the interaction. Other residues like Methionine 177, Alanine 165, and Alanine 265 also contribute to the binding affinity, albeit to a lesser extent.
Experimental Protocols
To ensure the reproducibility and accuracy of the findings presented, detailed methodologies for the key experiments are provided below.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the hA2AAR gene.
-
Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation. The mutation should be in the center of the primers.
-
Template DNA: Use a high-purity plasmid DNA containing the wild-type hA2AAR cDNA as the template.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction mixture typically contains the template DNA, mutagenic primers, dNTPs, and the polymerase in its reaction buffer.
-
Digestion of Parental DNA: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the parental, methylated template DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid DNA from the transformed bacteria and verify the desired mutation through DNA sequencing.
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity of a ligand for a receptor.
-
Membrane Preparation: Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the wild-type or mutant hA2AAR. Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled antagonist (e.g., [3H]ZM241385), and varying concentrations of the unlabeled competitor antagonist (ZM241385).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
Functional assays measure the biological response of the receptor to a ligand. For hA2AAR, which is coupled to the Gs protein, antagonist activity is measured by its ability to inhibit agonist-stimulated cAMP production.[3][4]
-
Cell Culture: Plate cells expressing the wild-type or mutant hA2AAR in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist (ZM241385) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of an A2AAR agonist (e.g., NECA) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After agonist stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP production.
Visualizing the Molecular Landscape
To better understand the biological context and experimental procedures, the following diagrams illustrate the hA2AAR signaling pathway and the experimental workflow for validating the antagonist binding site.
Caption: hA2AAR Signaling Pathway
Caption: Experimental Workflow
References
Benchmarking hA2AAR Antagonist 1 Against Industry-Standard A2AAR Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel human adenosine (B11128) A2A receptor (hA2AAR) antagonist, designated here as hA2AAR antagonist 1, against a panel of well-established, industry-standard A2AAR antagonists. The comparative analysis is based on available biochemical data, and this document furnishes detailed experimental protocols for the key assays cited.
Data Presentation
The following tables summarize the binding affinities of this compound and industry-standard A2AAR antagonists for the human A2A receptor and other adenosine receptor subtypes, where data is available.
Table 1: Comparative Binding Affinity (Ki) of A2AAR Antagonists at the Human A2A Receptor
| Compound | hA2AAR Ki (nM) |
| This compound | 5[1] |
| Istradefylline (KW-6002) | 9.12[2] |
| Preladenant (SCH 420814) | 1.1[3] |
| Vipadenant (BIIB-014) | 1.3[4] |
| ZM241385 | 1.4[5] |
| SCH-58261 | ~1-2 |
Table 2: Selectivity Profile of A2AAR Antagonists (Ki in nM)
| Compound | hA1R | hA2AR | hA2BR | hA3R |
| This compound | Not Available | 5 | Not Available | Not Available |
| Istradefylline | >287 | 9.12 | Not Available | >681 |
| Preladenant | >1000-fold selectivity for A2A | 1.1 | >1000-fold selectivity for A2A | >1000-fold selectivity for A2A |
| Vipadenant | 68 | 1.3 | Not Available | Not Available |
| ZM241385 | 287 | 0.6 | 5000 | >10000 |
| SCH-58261 | 289 | 1-2 | Not Available | >10000 |
Table 3: Functional Activity of A2AAR Antagonists
| Compound | Functional Assay Data |
| This compound | Not Available |
| Istradefylline | Potent antagonist in functional assays, reversing A2AAR agonist-induced effects. |
| Preladenant | Potent and competitive antagonist of the human adenosine A2A receptor. |
| Vipadenant | Adenosine receptor antagonist. |
| ZM241385 | Potent antagonist, reverses A2AAR agonist-induced upregulation of A2AAR mRNA and protein levels. |
| SCH-58261 | Potent, selective and competitive antagonist of adenosine A2A receptor with an IC50 of 15 nM. |
Experimental Protocols
Radioligand Binding Assay for A2AAR
This protocol outlines a general procedure for determining the binding affinity of a test compound for the human A2A adenosine receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human A2AAR are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
50 µL of radioligand (e.g., [3H]-ZM241385) at a fixed concentration.
-
50 µL of various concentrations of the unlabeled test compound (or buffer for total binding).
-
100 µL of the membrane preparation.
-
-
For determining non-specific binding, a high concentration of a known A2AAR antagonist (e.g., ZM241385) is added.
-
The plate is incubated for a specific time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a general method to assess the functional antagonist activity of a compound at the A2AAR.
1. Cell Culture and Seeding:
-
HEK-293 or CHO cells stably expressing the human A2AAR are cultured.
-
The cells are seeded into 96-well plates and allowed to attach overnight.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer.
-
The cells are then incubated with various concentrations of the test antagonist for a specific period.
-
An A2AAR agonist (e.g., NECA or CGS21680) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
The cells are incubated for a further period to allow for cAMP production.
3. cAMP Detection:
-
The incubation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced cAMP production is determined.
-
The IC50 value for the antagonist is calculated, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Workflow for A2AAR Antagonist Evaluation.
References
- 1. revvity.com [revvity.com]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for hA2AAR antagonist 1
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of hA2AAR antagonist 1
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of this compound (CAS No. 2842150-81-4), a high-selectivity antagonist for the human A2A adenosine (B11128) receptor. Adherence to these procedures is vital to minimize risks to personnel and the environment.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. It is important to note that comprehensive toxicity and environmental fate data for this compound are currently unavailable. Therefore, a cautious approach to handling and disposal is paramount.
| Property | Value | Reference |
| Molecular Formula | C15H15N5O | [1] |
| Molecular Weight | 281.31 g/mol | [1] |
| Appearance | Typically exists as a solid at room temperature. | [1] |
| Solubility | May dissolve in Dimethyl Sulfoxide (DMSO). Solubility in water, ethanol, or dimethylformamide (DMF) may be possible. | [1] |
| Biological Activity (Ki) | 5 nM | [2] |
| Biological Activity (EC50) | 13.3 nM in human Peripheral Blood Mononuclear Cells (PBMCs) | |
| Storage | Powder: 3 years at -20°C, 2 years at 4°C. In solvent: 6 months at -80°C, 1 month at -20°C. |
Disposal Procedures
The primary principle for the disposal of this compound is to avoid discharge into the environment . All waste containing this compound must be collected, properly labeled, and disposed of through an approved waste disposal plant.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., weigh boats, spatulas) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Concentrated Solutions: Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a separate, sealed, and clearly labeled hazardous waste container compatible with the solvent used.
-
Aqueous Solutions: Dilute aqueous solutions, such as those from cell culture media, should also be collected as hazardous waste. Do not dispose of these solutions down the drain.
-
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as containing chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the solvent and approximate concentration of the antagonist in liquid waste containers.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste manifest with accurate information about the contents of the waste containers.
-
Experimental Workflow and Waste Generation
Understanding the generation of waste within experimental protocols is key to its proper management. Below is a generalized workflow for an in vitro cell-based assay using this compound, highlighting the points of waste generation.
In vitro experimental workflow and points of waste generation.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling hA2AAR Antagonist 1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of hA2AAR antagonist 1. Given the potential potency of novel receptor antagonists, this document establishes a robust framework for operational safety, drawing upon best practices for managing highly potent active pharmaceutical ingredients (HPAPIs). Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Communication and Quantitative Safety Data
While a specific Safety Data Sheet (SDS) for "this compound" is not available, it should be handled as a potent compound. The following table summarizes typical quantitative safety data for such substances. These values should be considered provisional until a comprehensive toxicological assessment of the specific antagonist is completed.
| Parameter | Value | Definition and Significance |
| Occupational Exposure Limit (OEL) | ≤ 10 µg/m³ (8-hour TWA) | The time-weighted average (TWA) concentration of a substance in the air to which nearly all workers may be repeatedly exposed, day after day, without adverse effect. A lower OEL indicates a more potent compound requiring stricter containment.[1][2][3] |
| Occupational Exposure Band (OEB) | 3 or 4 | A system for categorizing chemicals based on their potency and the adverse health effects associated with exposure. OEB 3 and 4 correspond to potent and highly potent compounds, respectively, requiring specialized handling procedures.[2] |
| LD50 (Lethal Dose, 50%) | Data not available | The amount of a substance that is lethal to 50% of a test population. While specific data is unavailable, potent compounds can have low LD50 values, indicating high acute toxicity. |
| Therapeutic Dose | ≤ 10 mg/day (projected) | The estimated daily dose required to produce a therapeutic effect. Compounds with low therapeutic doses are often classified as potent.[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all handling of powdered or aerosolized forms of the antagonist. Ensures a high level of respiratory protection. |
| Half-mask or Full-face Respirator | For handling solutions in a well-ventilated area. Must be fitted with P100 (or equivalent) particulate filters. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of gloves at all times. The outer pair should be changed immediately upon suspected contamination. |
| Body Protection | Disposable Coveralls | Made of a material resistant to chemical penetration (e.g., Tyvek). Should be worn over personal clothing. |
| Dedicated Lab Coat | To be worn in the laboratory area only. Must be laundered professionally and not taken home. | |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times in the laboratory. |
| Foot Protection | Disposable Shoe Covers | To be worn over dedicated, closed-toe laboratory shoes. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is required to minimize the risk of exposure and contamination.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted in a designated and restricted area, such as a containment ventilated enclosure (CVE) or a glove box.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a validated cleaning agent.
-
Weighing: Use a balance inside the containment enclosure. Tare a pre-labeled, sealable container. Carefully transfer the desired amount of the antagonist using dedicated spatulas.
-
Container Sealing: Securely seal the primary container immediately after weighing.
-
Surface Cleaning: Wipe down the exterior of the primary container before removing it from the containment enclosure.
-
Waste Disposal: Dispose of all contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container within the enclosure.
Solution Preparation
-
Fume Hood: All solution preparation should be performed in a certified chemical fume hood.
-
Solvent Addition: Add the solvent to the sealed container containing the weighed antagonist using a syringe through a septum or by carefully opening the container within the fume hood.
-
Dissolution: Ensure complete dissolution by vortexing or sonicating as required.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including unused compound, contaminated PPE, and weighing materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the antagonist in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with a validated cleaning agent. The initial solvent rinse should be collected as hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Experimental Protocols
The following are generalized protocols for key experiments involving a hA2AAR antagonist. These should be adapted and optimized for specific experimental conditions.
Radioligand Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of the antagonist for the hA2AAR.
-
Membrane Preparation:
-
Culture cells expressing the human A2A adenosine (B11128) receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-ZM241385), and varying concentrations of the this compound.
-
For non-specific binding control wells, add a high concentration of a known non-radioactive A2AAR antagonist.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the antagonist concentration and use non-linear regression to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).
-
Visualizations
The following diagrams illustrate the A2A adenosine receptor signaling pathway and a typical experimental workflow.
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
